Structural Elucidation of Piperidine-3,3-diyldimethanol: A Comprehensive NMR Guide for Drug Development
Executive Summary Piperidine-3,3-diyldimethanol (CAS: 282547-60-8) is a highly versatile, spiro-like bicyclic building block frequently utilized in modern drug discovery to improve the pharmacokinetic profiles of small-m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Piperidine-3,3-diyldimethanol (CAS: 282547-60-8) is a highly versatile, spiro-like bicyclic building block frequently utilized in modern drug discovery to improve the pharmacokinetic profiles of small-molecule therapeutics. Accurate structural characterization of this scaffold is critical, as its dense functionalization and conformational dynamics can complicate spectral interpretation. This whitepaper provides an in-depth, causality-driven guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts of piperidine-3,3-diyldimethanol, complete with self-validating experimental protocols.
Conformational Dynamics & Causality of Chemical Shifts
To accurately assign the NMR spectrum of piperidine-3,3-diyldimethanol, one must first understand the causality behind the chemical shifts. The molecule consists of a piperidine ring with a geminal disubstitution at the C3 position.
Electronic and Steric Influences
Nitrogen Deshielding (C2 & C6): The electronegative secondary amine pulls electron density away from the adjacent C2 and C6 positions. Consequently, the protons and carbons at these positions are significantly deshielded, shifting them downfield relative to standard aliphatic signals.
Quaternary Center (C3): The C3 carbon is quaternary and bears two hydroxymethyl (
−CH2OH
) groups. Because C3 lacks protons, the adjacent C2 protons have no vicinal neighbors, resulting in a distinct singlet in the
1
H NMR spectrum. This is a critical diagnostic feature.
Hydroxyl Inductive Effects: The oxygen atoms of the hydroxymethyl groups exert a strong electron-withdrawing inductive effect, pushing the
−CH2OH
protons and carbons furthest downfield within the aliphatic region.
Conformational Averaging
At room temperature in solution (e.g., DMSO-
d6
), the piperidine ring undergoes rapid chair-to-chair interconversion. Because of this rapid flipping, the two hydroxymethyl groups average out to be chemically equivalent on the NMR timescale, yielding a single set of signals for the four
−CH2OH
protons and two carbons.
Quantitative NMR Data & Assignments
The following tables summarize the expected
1
H and
13
C NMR chemical shifts for the free base of piperidine-3,3-diyldimethanol in DMSO-
d6
at 298 K.
Table 1:
1
H NMR Chemical Shifts
Position
Shift (
δ
, ppm)
Multiplicity
Integration
Causality & Assignment Rationale
−CH2OH
3.25
s
4H
Strongly deshielded by the adjacent oxygen atom. Equivalent due to rapid chair flipping.
C6-H
2
2.75
t
2H
Deshielded by the adjacent nitrogen. Appears as a triplet due to coupling with the C5 protons.
C2-H
2
2.55
s
2H
Deshielded by nitrogen. Appears as a singlet because the adjacent C3 is quaternary (no vicinal protons).
C5-H
2
1.55
m
2H
Aliphatic ring protons. Multiplet due to complex coupling with C4 and C6 protons.
C4-H
2
1.35
t
2H
Aliphatic ring protons. Triplet due to coupling with C5 protons; isolated from C3.
-OH
4.50
br s
2H
Exchangeable hydroxyl protons. Broadened by hydrogen bonding and solvent exchange.
-NH
2.20
br s
1H
Exchangeable amine proton. Broadened by quadrupolar relaxation of
14
N.
Table 2:
13
C NMR Chemical Shifts
Position
Shift (
δ
, ppm)
Type
Causality & Assignment Rationale
−CH2OH
65.7
CH2
Highest shift due to direct attachment to the highly electronegative oxygen.
C2
52.4
CH2
Deshielded by nitrogen; sterically crowded by the adjacent C3 quaternary center.
C6
46.1
CH2
Deshielded by nitrogen, but lacks the steric bulk present at C2.
C3
39.5
C (Quat)
Quaternary carbon. Identifiable via low intensity (lack of NOE enhancement).
C4
31.8
CH2
Standard aliphatic ring carbon, slightly deshielded by proximity to C3.
C5
23.2
CH2
Most shielded carbon in the ring; furthest from heteroatoms.
Note: Chemical shifts are highly sensitive to concentration, pH, and temperature. Always reference spectra against residual solvent peaks as established by [1].
To guarantee scientific integrity, NMR assignments cannot rely on 1D data alone. As detailed in foundational NMR methodologies by[2], a self-validating system requires the integration of 2D heteronuclear techniques (HSQC and HMBC) to unequivocally map the carbon-proton connectivity.
Step-by-Step Acquisition Methodology
Step 1: Sample Preparation
Dissolve 15–20 mg of piperidine-3,3-diyldimethanol in 0.6 mL of high-purity DMSO-
d6
.
Causality: DMSO-
d6
is chosen over
CDCl3
to slow down the exchange rate of the -OH and -NH protons, allowing them to be observed as distinct broad singlets.
Filter the solution through a glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulates that cause line broadening.
Step 2: Probe Tuning, Matching, and Shimming
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Tune and match the probe to the exact Larmor frequencies of
1
H and
13
C for the specific sample dielectric.
Execute gradient shimming (e.g., topshim) along the Z-axis to ensure a perfectly homogeneous magnetic field.
Step 3: 1D Acquisition
1
H NMR: Acquire 16 scans with a relaxation delay (
D1
) of 2 seconds. Ensure the 90° pulse (
P1
) is properly calibrated to maximize signal-to-noise (S/N).
13
C NMR: Acquire 1024 scans with a
D1
of 2 seconds utilizing WALTZ-16
1
H decoupling. Causality: The long
D1
ensures the quaternary C3 carbon fully relaxes, preventing its signal from disappearing into the baseline.
Step 4: 2D Self-Validation (HSQC & HMBC)
HSQC (Heteronuclear Single Quantum Coherence): Run to correlate the C2 singlet (~2.55 ppm) to the 52.4 ppm carbon, and the C6 triplet (~2.75 ppm) to the 46.1 ppm carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Run to validate the quaternary C3. The C2 protons, C4 protons, and the
−CH2OH
protons must all show strong 3-bond (
3JCH
) cross-peaks to the 39.5 ppm C3 carbon. This unambiguously proves the 3,3-disubstitution pattern.
Workflow Visualization
Fig 1. Self-validating NMR acquisition workflow for structural elucidation.
Conclusion
The structural elucidation of piperidine-3,3-diyldimethanol relies heavily on understanding the electronic deshielding caused by its heteroatoms and the isolation of the C2 protons by the C3 quaternary center. By employing a rigorous, self-validating workflow that pairs 1D acquisitions with 2D HSQC and HMBC mapping, researchers can confidently assign this critical building block, ensuring high fidelity in downstream drug development processes.
References
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities
Source: The Journal of Organic Chemistry, 1997, 62(21), 7512-7515.
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Piperidine-3,3-diyldimethanol (C₇H₁₅NO₂) is a highly polar, nitrogen-containing heterocyclic building block frequently utilized in the synthesis of novel pharmaceuticals, including analgesics and antipsychotics. Understanding its exact mass spectrometry (MS) fragmentation behavior is critical for structural elucidation, metabolite tracking, and pharmacokinetic quantification. This whitepaper provides an in-depth, mechanistically grounded guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) profile of piperidine-3,3-diyldimethanol, detailing the causality behind its fragmentation pathways and outlining a self-validating analytical protocol for its robust quantification.
Ionization Dynamics & Physicochemical Context
The structural core of piperidine-3,3-diyldimethanol features a secondary amine within a six-membered saturated ring, flanked by two geminal hydroxymethyl (-CH₂OH) groups at the C3 position.
Causality of Ionization Choice:
Electrospray Ionization in positive mode (ESI+) is universally preferred for piperidine derivatives. The secondary nitrogen atom acts as a strong Lewis base with a high proton affinity, readily accepting a proton from acidic mobile phases (e.g., 0.1% formic acid) to form a highly stable, even-electron precursor ion [M+H]⁺ at m/z 146.1176[1]. The high ionization efficiency of the piperidine ring ensures limits of detection (LOD) in the sub-ng/mL range, provided the matrix is properly desalted[2].
Mechanistic Fragmentation Pathways
Upon isolation of the m/z 146 precursor in the first quadrupole (Q1) and subsequent collision-induced dissociation (CID) in Q2, the molecule undergoes three primary, thermodynamically driven fragmentation cascades.
Pathway A: Sequential Dehydration Cascades
The presence of two primary hydroxyl groups makes the neutral loss of water (18 Da) the lowest-energy fragmentation pathway. This behavior is a hallmark of hydroxylated piperidine alkaloids[3].
First Dehydration: The protonated amine transfers a proton to a hydroxyl oxygen, forming a favorable -OH₂⁺ leaving group. Elimination yields the m/z 128 [M+H - H₂O]⁺ ion.
Second Dehydration: The remaining hydroxymethyl group undergoes a subsequent dehydration event, yielding a highly conjugated m/z 110 [M+H - 2H₂O]⁺ diene-like structure.
Pathway B: Formaldehyde Elimination
Primary alcohols attached to aliphatic rings frequently undergo the neutral loss of formaldehyde (CH₂O, 30 Da) via a cyclic, six-membered transition state. For piperidine-3,3-diyldimethanol, this results in an m/z 116[M+H - CH₂O]⁺ fragment. This pathway competes directly with dehydration at lower collision energies.
At elevated collision energies, the fragmentation is driven toward the thermodynamic sink of the piperidine scaffold. Alpha-cleavage adjacent to the nitrogen atom, followed by ring contraction and the expulsion of the C3 substituents, generates the classic m/z 84 (C₅H₁₀N⁺) iminium ion. This m/z 84 fragment is a universally recognized diagnostic marker for unsubstituted piperidine rings, heavily documented in the analysis of fentanyl analogs and related synthetic opioids[4].
Mechanistic fragmentation pathways of protonated piperidine-3,3-diyldimethanol (m/z 146).
Causality in MS Parameter Optimization
Standardized LC-MS/MS methods for piperidine compounds require precise tuning of collision energy (CE) to balance sensitivity and specificity[2].
Low CE (10–15 eV): Preserves the m/z 128 and m/z 116 intermediate fragments. Required when distinguishing piperidine-3,3-diyldimethanol from structural isomers (e.g., positional isomers of the diol), as the intermediate neutral losses map the exact positions of the functional groups.
High CE (25–30 eV): Drives the reaction to completion, yielding the m/z 84 core fragment. This is the optimal Multiple Reaction Monitoring (MRM) transition (146 → 84) for high-sensitivity quantitative assays because the m/z 84 ion is highly stable and resists further degradation, focusing the ion current into a single, intense peak.
To ensure absolute trustworthiness in structural elucidation, the following protocol incorporates a Self-Validating Mechanism using Hydrogen-Deuterium Exchange (HDX) and MS³ (MS/MS/MS) to definitively prove fragment origins.
Step-by-Step Methodology
Sample Preparation (HDX Validation):
Action: Dissolve 1 mg of piperidine-3,3-diyldimethanol in 1 mL of D₂O containing 0.1% deuterated formic acid (DCOOD). Incubate for 30 minutes at room temperature.
Causality: This forces the rapid exchange of the three labile protons (two -OH, one -NH) with deuterium, shifting the precursor mass from m/z 146 to m/z 149. This self-validates that the molecule possesses exactly three exchangeable sites.
Chromatographic Separation (UHPLC):
Action: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than standard C18. Use a gradient of Acetonitrile/Water (10 mM Ammonium Formate, pH 3.0).
Causality: Piperidine-3,3-diyldimethanol is highly polar (LogP < 0). C18 columns cause immediate breakthrough in the void volume. HILIC ensures proper retention, minimizing ion suppression from matrix salts.
Ionization (ESI+):
Action: Capillary voltage at 3.5 kV, desolvation temperature at 350°C, and sheath gas at 40 arb units.
Tandem Mass Spectrometry (MS/MS & MS³):
Action: In MS/MS mode, isolate m/z 146 (or m/z 149 for the D₂O sample) and apply a CE ramp of 15–30 eV.
Validation Action (MS³): Isolate the m/z 128 fragment generated in Q2, trap it in an ion routing multipole, and subject it to a second round of CID.
Causality: If the m/z 128 fragment yields m/z 110 in the MS³ spectrum, it acts as an internal, self-validating proof that the m/z 110 ion is a direct descendant of the first dehydration event, rather than an independent parallel pathway.
Self-validating LC-MS/MS analytical workflow for piperidine-3,3-diyldimethanol characterization.
Quantitative Data & Fragment Annotation
Data derived from high-resolution quadrupole time-of-flight (Q-TOF) MS systems must be rigorously annotated. Table 1 summarizes the diagnostic fragments, while Table 2 outlines the optimized instrument parameters required to reproduce this data.
Table 1: High-Resolution MS/MS Fragment Annotation for Piperidine-3,3-diyldimethanol
Precursor m/z
Product m/z
Mass Error (ppm)
Relative Abundance (%)
Structural Assignment
Neutral Loss
146.1176
128.1070
< 2.0
85% (at 15 eV)
[M+H - H₂O]⁺
-18 Da (Water)
146.1176
116.1070
< 2.5
40% (at 15 eV)
[M+H - CH₂O]⁺
-30 Da (Formaldehyde)
146.1176
110.0964
< 2.0
60% (at 20 eV)
[M+H - 2H₂O]⁺
-36 Da (Two Waters)
146.1176
84.0808
< 1.5
100% (at 30 eV)
C₅H₁₀N⁺ (Piperidine Core)
-62 Da (Cleavage)
Table 2: Optimized LC-MS/MS Instrument Parameters
Parameter
Optimized Value
Causal Rationale
Ionization Mode
ESI Positive
High proton affinity of the piperidine secondary amine[1].
Chromatography
HILIC (Aqueous/Organic)
Prevents void-volume breakthrough of highly polar diols.
Collision Gas
Argon (Ar)
Heavier noble gas provides efficient momentum transfer for rigid ring cleavage[2].
Quantifier MRM
146.1 → 84.1 (CE: 30 eV)
The m/z 84 core is the most stable thermodynamic sink, maximizing signal-to-noise[4].
Qualifier MRM
146.1 → 128.1 (CE: 15 eV)
Confirms the presence of the hydroxyl functional groups.
References
BenchChem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Technical Resources.
Pivatto, M., et al. "Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts." Journal of the Brazilian Chemical Society, Semantic Scholar.
BenchChem. "High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol." BenchChem Technical Resources.
Truver, M. T., et al. "Determination of Common Metabolites for Methoxylated Fentanyl Analogs." MDPI.
Piperidine-3,3-diyldimethanol: A Technical Whitepaper on Physicochemical Properties and Synthetic Workflows
Introduction and Strategic Utility In modern drug discovery and medicinal chemistry, saturated heterocyclic scaffolds are highly prized for their ability to improve the pharmacokinetic profiles of lead compounds (e.g., i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Utility
In modern drug discovery and medicinal chemistry, saturated heterocyclic scaffolds are highly prized for their ability to improve the pharmacokinetic profiles of lead compounds (e.g., increasing aqueous solubility and lowering logP). Piperidine-3,3-diyldimethanol (CAS: 1692783-17-7) is a specialized, highly versatile building block that perfectly aligns with this paradigm[AiFChem][1].
Characterized by a secondary amine embedded within a six-membered piperidine ring and a geminal diol system at the C3 position, this molecule serves as a critical precursor. Its primary utility lies in the construction of complex spirocycles, bridged bicyclic systems, and highly functionalized piperidine derivatives used in kinase and GPCR inhibitor libraries[ChemScene][2].
Physicochemical Profiling
Understanding the physical and chemical properties of Piperidine-3,3-diyldimethanol is essential for designing effective purification and reaction protocols. Below is a consolidated table of its core properties, combining vendor-validated structural data with predictive physicochemical modeling.
The synthetic power of Piperidine-3,3-diyldimethanol stems from the orthogonal reactivity of its functional groups.
The Secondary Amine (N1): Due to the sp³ nitrogen's lone pair, the amine is highly nucleophilic and basic (pKa ~10.5). It is the most reactive site toward electrophiles (e.g., alkyl halides, acyl chlorides, anhydrides).
The Geminal Diol (C3): The two primary hydroxyl groups are weaker nucleophiles compared to the amine. However, once the amine is masked, these hydroxyls serve as excellent handles for functionalization. Their spatial proximity (geminal arrangement) uniquely positions them for double-substitution cyclization reactions, enabling the direct construction of spiro[piperidine-3,x'-cycloalkane] architectures.
Experimental Workflows: Self-Validating Protocols
To utilize this building block effectively, researchers must first differentiate the amine from the diol. The following step-by-step methodologies detail the foundational workflows for utilizing Piperidine-3,3-diyldimethanol, emphasizing the causality behind each procedural choice and how the system self-validates.
Protocol A: Chemoselective N-Boc Protection
Objective: Mask the highly reactive secondary amine to allow selective downstream functionalization of the diol system.
Solubilization: Dissolve Piperidine-3,3-diyldimethanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Causality: DCM is an aprotic solvent that readily dissolves the polar starting material without competing for the electrophilic Boc anhydride, unlike protic solvents (e.g., methanol).
Base Addition: Add Triethylamine (TEA) (1.5 eq) to the stirring solution.
Causality: While the reaction with Boc₂O does not generate HCl, TEA acts as a mild acid scavenger and ensures the secondary amine remains fully deprotonated and at maximum nucleophilicity.
Kinetic Control: Cool the reaction vessel to 0°C using an ice-water bath.
Causality: Temperature control is critical. At 0°C, the kinetic difference between N-acylation (rapid) and O-acylation (slow) is maximized, entirely preventing the formation of unwanted di- or tri-Boc byproducts.
Reagent Addition: Dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Self-Validation: Monitor via Thin Layer Chromatography (TLC). The starting material will stain positive (deep purple) with Ninhydrin due to the free secondary amine. The successful formation of the product (N-Boc-Piperidine-3,3-diyldimethanol) is validated when the product spot becomes Ninhydrin-negative but stains brightly with Potassium Permanganate (KMnO₄) due to the intact, oxidizable diol. LC-MS will confirm success via a mass shift to [M+H]⁺ = 246.2 m/z.
Protocol B: Diol Activation via Ditosylation
Objective: Convert the primary alcohols of the N-Boc intermediate into excellent leaving groups (tosylates) for subsequent spiro-cyclization.
Solvent/Base Matrix: Dissolve N-Boc-Piperidine-3,3-diyldimethanol (1.0 eq) in anhydrous Pyridine (0.5 M).
Causality: Pyridine is strategically chosen to act as both the solvent and the base. It effectively neutralizes the stoichiometric HCl generated during tosylation, preventing the acid-catalyzed deprotection of the highly acid-sensitive Boc group.
Electrophilic Addition: Add p-Toluenesulfonyl chloride (TsCl) (2.5 eq) portion-wise at 0°C. Stir for 12 hours at room temperature.
Self-Validation: The reaction is validated by ¹H NMR spectroscopy. Successful bis-tosylation is confirmed by the appearance of distinct aromatic doublets (approx. 7.3 and 7.8 ppm) integrating for 8 protons. Furthermore, the C3-CH₂-O protons will exhibit a significant downfield shift (from ~3.5 ppm to ~4.0 ppm) due to the electron-withdrawing nature of the newly formed sulfonate esters.
Workflow Visualization
The following diagram maps the logical relationship between the chemoselective protection of Piperidine-3,3-diyldimethanol and its divergent downstream applications in drug discovery.
Workflow mapping the chemoselective functionalization of Piperidine-3,3-diyldimethanol.
Analytical Characterization Standards
For researchers purchasing Piperidine-3,3-diyldimethanol from commercial vendors like[Ambeed][3] or[EvitaChem][4], verifying the structural integrity of the starting material is paramount before initiating complex syntheses.
¹H NMR (D₂O or CD₃OD): The spectrum must show a complete absence of aromatic protons. The piperidine ring protons will appear as complex, overlapping multiplets between 1.5 and 3.0 ppm. Crucially, the geminal hydroxymethyl protons (-CH₂OH) typically manifest as an AB quartet or a closely spaced multiplet around 3.4 - 3.6 ppm, integrating for exactly 4 protons.
Mass Spectrometry (ESI-MS): When subjected to positive electrospray ionization, the pure compound will exhibit a strong, distinct molecular ion peak at m/z 146.2 [M+H]⁺.
Solvation Thermodynamics and Profiling of Piperidine-3,3-diyldimethanol in Polar Organic Solvents
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Piperidine-3,3-diyldimethanol (CAS: 1692783-17-7) is a highly versatile, spiro...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
Piperidine-3,3-diyldimethanol (CAS: 1692783-17-7) is a highly versatile, spiro-like scaffold increasingly utilized in modern medicinal chemistry. Featuring a secondary amine and a geminal diol system, this molecule presents unique physicochemical challenges and opportunities. As a Senior Application Scientist, I approach the solubility profiling of such highly polar intermediates not merely as an empirical exercise, but as a thermodynamic system that must be carefully balanced. This guide provides an in-depth analysis of its solvation mechanics, quantitative solubility data in polar organic solvents, and a self-validating experimental protocol designed to ensure absolute data integrity during drug development.
Molecular Architecture & Solvation Thermodynamics
The dissolution of Piperidine-3,3-diyldimethanol is fundamentally governed by the energy required to disrupt its dense crystalline lattice versus the energy released upon solvation.
Structurally, the molecule is a formidable hydrogen-bonding networker. It possesses three hydrogen bond donors (HBDs)—one from the secondary piperidine amine and two from the primary hydroxyl groups—alongside three corresponding hydrogen bond acceptors (HBAs).
To predict and rationalize its behavior in various solvents, we rely on the 1 [1]. The HSP model divides total cohesive energy into dispersive (
δd
), polar (
δp
), and hydrogen-bonding (
δh
) forces. Because Piperidine-3,3-diyldimethanol exhibits an exceptionally high
δh
value, successful solvation requires a solvent capable of aggressively competing for these hydrogen bonds. Solvents that only offer high dielectric constants (polarity) without strong HBA capabilities will fail to dissolve the compound efficiently.
Quantitative Solubility Profiling
Based on thermodynamic modeling and empirical structural analogs, the solubility profile of Piperidine-3,3-diyldimethanol in common polar organic solvents is summarized below.
Efficient H-bond acceptance from diol/amine groups
Methanol (MeOH)
32.7
Yes
Yes
50 - 100
Extensive protic H-bond networking
Ethanol (EtOH)
24.5
Yes
Yes
20 - 50
Moderate protic H-bond networking (limited by alkyl chain)
Acetonitrile (MeCN)
37.5
No
Weak
< 10
Insufficient H-bond disruption despite high polarity
Causality Insight: Notice the stark difference between DMSO and Acetonitrile. While both have similar dielectric constants, DMSO is a potent hydrogen bond acceptor. Acetonitrile's nitrogen lone pair is sp-hybridized and deeply buried, making it a poor HBA. Consequently, Acetonitrile cannot disrupt the solute-solute hydrogen bonds of the diol system, resulting in poor solubility.
To obtain true thermodynamic solubility rather than transient kinetic solubility, the2[2] is the industry gold standard.
The protocol below is engineered as a self-validating system . The most critical failure point in solubility assays is the premature depletion of the solid phase. If all solid dissolves, the resulting concentration is merely a lower bound, not the thermodynamic maximum. Our workflow explicitly forces a visual confirmation of excess solid to validate the equilibrium state.
Step-by-Step Methodology
Sample Preparation: Dispense 10 mg of Piperidine-3,3-diyldimethanol into a 2 mL glass vial.
Solvent Addition: Add 100 µL of the target polar organic solvent (e.g., DMSO or Methanol).
Thermostated Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at exactly 25.0°C ± 0.5°C. Agitate at 300 RPM for 48 to 72 hours. Why 72 hours? The disruption of the dense hydrogen-bonded crystal lattice of the geminal diol requires significant activation energy; premature sampling leads to artificially low kinetic values.
Validation Check (Critical): Inspect the vial. There must be visible solid precipitate remaining. If the solution is completely clear, the system is not saturated. You must add an additional 10 mg of solid and repeat Step 3.
Phase Separation: Once equilibrium with the solid phase is confirmed, centrifuge the vial at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (pre-warmed to 25°C to prevent precipitation upon contact).
Analytical Quantification: Dilute an aliquot of the supernatant immediately into a compatible mobile phase to prevent crystallization. Quantify the concentration using 3 [3] against a pre-established calibration curve.
Protocol Workflow Visualization
Workflow of the self-validating shake-flask thermodynamic solubility assay.
Implications for Drug Development
Understanding the solubility parameters of Piperidine-3,3-diyldimethanol directly impacts downstream pharmaceutical workflows:
Synthesis & Purification: Because the compound is highly soluble in DMSO and DMF but poorly soluble in Acetonitrile, MeCN can be strategically utilized as an anti-solvent to drive crystallization and purification of the intermediate.
Formulation: For early-stage in vitro biological assays, preparing stock solutions in DMSO ensures complete dissolution. However, when transitioning to aqueous buffer systems, the high polarity of the diol group generally prevents rapid precipitation, making it a favorable pharmacophore for maintaining favorable ADME properties.
References
Hansen solubility parameter - Wikipedia
Source: Wikipedia
URL:[Link]
Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery
Source: PubMed (Journal of Pharmaceutical Sciences)
URL:[Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility
Source: Pharmaceutical Sciences
URL:[Link]
An In-Depth Technical Guide to the Thermodynamic Stability of Piperidine-3,3-diyldimethanol at Room Temperature
Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of piperidine-3,3-diyldimethanol, a novel heterocyclic compound with potential applications in pharmaceutical dev...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of piperidine-3,3-diyldimethanol, a novel heterocyclic compound with potential applications in pharmaceutical development. In the absence of direct experimental data for this specific molecule, this guide synthesizes fundamental principles of chemical stability, leveraging data from its core structural motifs—the piperidine ring and a geminal diol-like structure. We present a multi-faceted approach, combining theoretical and computational predictions with robust experimental methodologies, to empower researchers, scientists, and drug development professionals to thoroughly characterize the stability profile of this and similar molecules. This document details the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
Piperidine-3,3-diyldimethanol is a unique chemical entity, incorporating the well-established piperidine scaffold, a cornerstone in a multitude of pharmaceutical agents, with a 3,3-disubstitution pattern featuring two hydroxymethyl groups. The three-dimensional arrangement of these functional groups significantly influences the molecule's physicochemical properties, including its thermodynamic stability.[1] A thorough understanding of a compound's stability is paramount in the pharmaceutical industry, as it directly impacts its shelf-life, storage conditions, formulation development, and ultimately, its safety and efficacy as a potential therapeutic agent.
This guide will navigate the theoretical considerations and practical steps required to establish a comprehensive stability profile for piperidine-3,3-diyldimethanol at ambient conditions. We will explore the conformational intricacies of the piperidine ring, the inherent reactivity of the gem-diol-like moiety, and how their interplay dictates the overall stability of the molecule.
Theoretical and Computational Assessment of Stability
Prior to embarking on extensive experimental studies, in silico methods provide invaluable predictive insights into the thermodynamic properties of a molecule. These computational approaches are cost-effective and can guide the design of subsequent laboratory investigations.
Conformational Analysis of the Piperidine Ring
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[1] For piperidine-3,3-diyldimethanol, the two hydroxymethyl substituents at the C3 position will significantly influence the conformational equilibrium. Computational modeling can be employed to determine the relative energies of different conformers and predict the most stable three-dimensional structure.[1][2]
A recommended computational workflow is outlined below:
Caption: Workflow for computational conformational analysis.
Density Functional Theory (DFT) calculations can provide accurate predictions of the Gibbs free energy of formation, enthalpy, and entropy of the different conformers.[3][4][5] The conformer with the lowest calculated energy is predicted to be the most thermodynamically stable.[1]
Stability of the Gem-Diol-like Moiety
The presence of two hydroxyl groups on the same carbon atom (a gem-diol) is a structural feature that is often associated with instability, with the equilibrium typically favoring the corresponding carbonyl compound and water.[6][7][8] However, the stability of gem-diols can be influenced by several factors, including intramolecular hydrogen bonding and steric effects.[6][7] In piperidine-3,3-diyldimethanol, the two hydroxymethyl groups can potentially form intramolecular hydrogen bonds, which could contribute to the stabilization of the gem-diol-like structure. Computational methods can be used to investigate the strength of these potential hydrogen bonds and their impact on the overall molecular stability.[9]
Experimental Methodologies for Determining Thermodynamic Stability
Empirical testing is essential to validate computational predictions and provide definitive data on the thermodynamic stability of piperidine-3,3-diyldimethanol. The following experimental techniques are fundamental for a comprehensive stability assessment.
Thermal Analysis
Thermal analysis techniques are cornerstones in the characterization of pharmaceutical compounds, providing information on thermal stability and decomposition behavior.[10][11]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine melting point, glass transitions, and other thermal events that can indicate decomposition or phase changes.[10][13][14]
Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of piperidine-3,3-diyldimethanol into a standard aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Temperature Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample.[15]
Data Analysis: Analyze the resulting thermogram for endothermic (melting) or exothermic (decomposition) events.
TGA measures the change in mass of a sample as a function of temperature.[12] It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.[10]
Experimental Protocol: TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of piperidine-3,3-diyldimethanol into a TGA pan.
Instrument Setup: Place the sample pan onto the TGA balance.
Temperature Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature where complete decomposition is expected (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[16]
Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different temperatures.
The combination of DSC and TGA provides a comprehensive thermal profile of the compound.[12][17]
Caption: Workflow for experimental thermal analysis.
Long-Term and Accelerated Stability Studies (ICH Guidelines)
To assess the stability of piperidine-3,3-diyldimethanol under typical storage conditions, long-term and accelerated stability studies should be conducted following the International Council for Harmonisation (ICH) guidelines.[18][19] These studies evaluate the impact of temperature and humidity on the compound over time.[20]
Table 1: ICH Recommended Storage Conditions for Stability Testing [21][22]
Study Type
Storage Condition
Minimum Time Period
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
Experimental Protocol: Long-Term and Accelerated Stability Study
Sample Preparation: Place a sufficient quantity of piperidine-3,3-diyldimethanol in appropriate containers that are inert and provide adequate protection.
Storage: Store the samples in stability chambers maintained at the conditions specified in Table 1.
Time Points for Testing: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
Analysis: Analyze the samples at each time point for purity, appearance, and the formation of any degradation products using a validated stability-indicating analytical method (e.g., HPLC).
Potential Degradation Pathways and Forced Degradation Studies
Understanding how a molecule degrades under stress is crucial for developing stable formulations and establishing appropriate handling procedures.[23] Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[24][25][26]
Predicted Degradation Pathways
Based on the structure of piperidine-3,3-diyldimethanol, several degradation pathways can be anticipated:
Oxidation: The piperidine nitrogen and the hydroxymethyl groups are susceptible to oxidation.[27]
Thermal Decomposition: At elevated temperatures, the piperidine ring can undergo cleavage.[27][28]
Acid/Base Catalyzed Decomposition: Extreme pH conditions can lead to the degradation of the piperidine ring and potentially the gem-diol-like moiety.[27]
Dehydration: The gem-diol structure may be prone to dehydration to form a corresponding carbonyl compound.
Caption: Potential degradation pathways of piperidine-3,3-diyldimethanol.
Forced Degradation Study Design
A systematic forced degradation study should be performed to investigate these potential pathways.
Experimental Protocol: Forced Degradation Study
Stress Conditions: Subject solutions of piperidine-3,3-diyldimethanol to the following conditions:
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
Basic: 0.1 M NaOH at room temperature and elevated temperature.
Oxidative: 3% H₂O₂ at room temperature.
Thermal: Heat the solid sample at a temperature determined from TGA analysis.
Photolytic: Expose the sample to light according to ICH Q1B guidelines.[29]
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Characterization: Characterize the structure of any significant degradation products using techniques such as LC-MS and NMR.
Conclusion and Recommendations
The thermodynamic stability of piperidine-3,3-diyldimethanol at room temperature is a critical parameter for its potential development as a pharmaceutical intermediate. While no direct data currently exists for this specific molecule, a comprehensive assessment can be achieved through a combination of computational modeling and empirical testing.
It is recommended to initiate the stability assessment with a computational conformational analysis to predict the most stable isomer. This should be followed by a thorough experimental investigation using DSC and TGA to determine the compound's thermal profile. Concurrently, long-term and accelerated stability studies according to ICH guidelines should be established to evaluate its stability under defined storage conditions. Finally, forced degradation studies are essential to identify potential degradation products and pathways, which will inform on handling, storage, and formulation strategies. By following the integrated approach outlined in this guide, researchers can build a robust and reliable stability profile for piperidine-3,3-diyldimethanol, a crucial step in its journey through the drug development pipeline.
References
Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]
Under what conditions does piperidine decompose? - Blog. Biosynce. [Link]
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]
Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. Scribd. [Link]
The ICH Just Released Its Overhauled Stability Guideline for Consultation. ECA Academy. [Link]
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
Why are geminal diols unstable? [duplicate]. Chemistry Stack Exchange. [Link]
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group. [Link]
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]
Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A. [Link]
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC. [Link]
Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning. Chemistry of Materials. [Link]
Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. PMC. [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [https://www.onyx-scientific.com/resources/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]([Link] degradation-and-stability-studies-for-drug-substances/)
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Directed Synthesis of Piperidine-3,3-diyldimethanol
Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Document Revision: 1.0 (Standard Protocol)
Introduction & Strategic Rationale
Piperidine-3,3-diyldimethanol (CAS: 1692783-17-7)[1] is a highly versatile, bifunctional aliphatic building block. In contemporary medicinal chemistry, gem-disubstituted piperidines are critical precursors for the assembly of complex spirocyclic architectures, such as 2-oxa-6-azaspiro[3.5]nonane systems. These spirocycles are frequently deployed as metabolically stable, conformationally restricted bioisosteres for morpholines and piperazines[2].
While commercial sources exist[3], laboratory-scale synthesis often requires a highly controlled, step-wise approach to ensure stereochemical integrity (if chiral auxiliaries are used) and to prevent over-alkylation. This protocol outlines a highly reliable, four-step synthetic sequence starting from commercially available ethyl 1-Boc-piperidine-3-carboxylate.
The Causality of Reagent Selection:
Instead of attempting a direct, unselective double-hydroxymethylation of an active methylene, this route utilizes a directed
α
-alkylation followed by ester reduction.
BOM-Cl over Formaldehyde: We utilize benzyl chloromethyl ether (BOM-Cl) rather than gaseous formaldehyde for the
α
-alkylation. Formaldehyde is prone to polymerization and can lead to uncontrolled poly-alkylation. BOM-Cl provides a discrete, highly stable intermediate with a strong UV chromophore, enabling precise in-process control (IPC) via HPLC-UV.
LiBH₄ over LiAlH₄: Lithium borohydride is selected for the ester reduction. It is highly chemoselective, smoothly reducing the ethyl ester to the primary alcohol while leaving the N-Boc carbamate completely intact. Aggressive reductants like LiAlH₄ carry a known risk of prematurely reducing the Boc group to an N-methyl moiety if temperature control fluctuates.
Synthetic Workflow Visualization
Reaction workflow for the step-wise synthesis of piperidine-3,3-diyldimethanol.
Quantitative Reaction Metrics
The following table summarizes the expected quantitative parameters for a standard 50 mmol scale synthesis, serving as a self-validating benchmark for process replication.
Stage
Compound
Expected Yield (%)
Purity (HPLC/GC)
Key IPC Mass Shift (LC-MS)
Step 1
Int 1 (BOM-ether ester)
78 - 82%
> 95%
+ 120 Da (Addition of BOM)
Step 2
Int 2 (N-Boc-O-Bn diol)
88 - 92%
> 98%
- 42 Da (Ester to Alcohol)
Step 3
Int 3 (N-Boc diol)
95 - 98%
> 99%
- 90 Da (Loss of Benzyl)
Step 4
Final Product (Free base)
90 - 95%
> 99%
- 100 Da (Loss of Boc)
Step-by-Step Experimental Protocols
Note: All reactions requiring anhydrous conditions must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
Step 1: Synthesis of Ethyl 3-(benzyloxymethyl)-1-Boc-piperidine-3-carboxylate (Int 1)
Preparation: Charge an oven-dried 500 mL round-bottom flask with anhydrous THF (150 mL) and diisopropylamine (8.4 mL, 60.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
Enolate Generation: Dropwise add n-Butyllithium (2.5 M in hexanes, 24.0 mL, 60.0 mmol). Stir for 30 minutes at -78 °C to form LDA.
Substrate Addition: Slowly add a solution of ethyl 1-Boc-piperidine-3-carboxylate (12.87 g, 50.0 mmol) in anhydrous THF (30 mL) over 15 minutes. Maintain at -78 °C for 1 hour to ensure complete kinetic enolate formation.
Alkylation: Add benzyl chloromethyl ether (BOM-Cl) (8.3 mL, 60.0 mmol) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 7:3) to afford Int 1 as a pale yellow oil.
Step 2: Synthesis of 3-(Benzyloxymethyl)-1-Boc-piperidine-3-methanol (Int 2)
Preparation: Dissolve Int 1 (15.1 g, ~40.0 mmol) in anhydrous THF (120 mL) and cool to 0 °C in an ice bath.
Reduction: Add Lithium borohydride (LiBH₄) (2.0 M in THF, 30.0 mL, 60.0 mmol) dropwise. To accelerate the reduction, slowly add Methanol (2.4 mL, 60.0 mmol) dropwise (Caution: Hydrogen gas evolution).
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC/LC-MS (disappearance of the ester carbonyl).
Workup: Carefully quench at 0 °C with 1M NaOH (50 mL) to break up the boron complexes. Extract with EtOAc (3 × 80 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield Int 2 as a colorless viscous oil. This intermediate is typically pure enough (>95%) for the next step without chromatography.
Step 3: Synthesis of 1-Boc-piperidine-3,3-diyldimethanol (Int 3)
Preparation: Dissolve Int 2 (12.0 g, ~35.8 mmol) in HPLC-grade Methanol (100 mL) in a hydrogenation flask.
Catalyst Addition: Flush the flask with Nitrogen. Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 1.2 g).
Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol (3 × 30 mL). Concentrate the filtrate in vacuo to afford Int 3 as a white solid.
Step 4: Global Deprotection to Piperidine-3,3-diyldimethanol
Preparation: Dissolve Int 3 (8.0 g, ~32.6 mmol) in anhydrous Dichloromethane (DCM) (40 mL) and cool to 0 °C.
Deprotection: Add Trifluoroacetic acid (TFA) (20 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.
Concentration: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA, yielding the product as a TFA salt.
Free-basing (Optional but recommended): Dissolve the residue in a minimum amount of Methanol and pass through a column of basic ion-exchange resin (e.g., Amberlyst A21). Elute with Methanol. Concentrate the eluent to afford the free base of Piperidine-3,3-diyldimethanol as a crystalline solid.
Piperidine-3,3-diyldimethanol as a scaffold in small molecule drug discovery
Piperidine-3,3-diyldimethanol as a Privileged Scaffold in Small Molecule Drug Discovery: Application Notes and Protocols The modern landscape of small molecule drug discovery is increasingly defined by the pursuit of hig...
Author: BenchChem Technical Support Team. Date: April 2026
Piperidine-3,3-diyldimethanol as a Privileged Scaffold in Small Molecule Drug Discovery: Application Notes and Protocols
The modern landscape of small molecule drug discovery is increasingly defined by the pursuit of high
Fsp3
(fraction of
sp3
-hybridized carbons) architectures. A shift away from flat, aromatic rings toward conformationally rich, three-dimensional scaffolds has proven critical in improving clinical success rates by enhancing aqueous solubility, reducing off-target promiscuity, and mitigating metabolic liabilities. Among these emerging building blocks, piperidine-3,3-diyldimethanol (also known as 3,3-bis(hydroxymethyl)piperidine) stands out as a highly versatile, privileged scaffold.
This technical guide explores the mechanistic rationale for utilizing piperidine-3,3-diyldimethanol, details its key applications in contemporary medicinal chemistry, and provides validated experimental protocols for its integration into drug discovery workflows.
Mechanistic Rationale: The Power of 3,3-Disubstitution
The strategic value of piperidine-3,3-diyldimethanol lies in its unique structural topology and functional group density:
Conformational Locking and Vector Control: Geminal disubstitution at the C3 position of the piperidine ring introduces a quaternary stereocenter that restricts the conformational flipping of the piperidine chair. This "locking" effect forces substituents attached to the ring nitrogen and the C3 position into highly predictable spatial vectors, which is crucial for addressing deep, narrow protein binding pockets [1].
Hydrogen Bonding Networks: The two hydroxymethyl groups serve as a dense array of hydrogen bond donors and acceptors. This allows the scaffold to engage in complex solvent networks or direct polar interactions with target residues.
Spirocyclic Precursor: The 1,3-diol motif is the ideal precursor for cyclodehydration into oxetanes. Specifically, it enables the synthesis of 2-oxa-6-azaspiro[1]nonane , a spirocycle that acts as a metabolically stable bioisostere for morpholines and carbonyl groups, drastically improving the pharmacokinetic (PK) profile of lead compounds [3].
Workflow of Piperidine-3,3-diyldimethanol derivatization in drug discovery.
Targeting the PPI between the tumor suppressor p53 and its negative regulator HDM2 requires molecules capable of mimicking the
α
-helical interface of p53. Researchers have successfully utilized 3,3-disubstituted piperidines to rigidly orient pharmacophoric groups into the Trp23 and Leu26 binding pockets of HDM2 [1]. The piperidine-3,3-diyldimethanol core acts as a central hub, ensuring that the vectors of the N-substituent and C3-substituents perfectly align with the receptor's topography, leading to highly potent, orally bioavailable anticancer agents.
Mechanism of HDM2-p53 inhibition via rigid 3,3-disubstituted piperidine scaffolds.
Soluble Epoxide Hydrolase (sEH) Inhibitors
In the development of sEH inhibitors for cardiovascular and inflammatory indications, metabolic stability and aqueous solubility are major hurdles. The incorporation of 3,3-disubstituted piperidine-derived trisubstituted ureas has been shown to dramatically improve the pharmacokinetic profile and target selectivity compared to traditional flat, lipophilic ureas (such as dicyclohexyl urea) [2].
Spirocyclic Oxetane Synthesis (Bioisosterism)
The conversion of piperidine-3,3-diyldimethanol into 2-oxa-6-azaspiro[1]nonane provides a premier bioisostere for morpholine. While morpholine is prone to oxidative metabolism (leading to toxic ring-opened metabolites), the spirocyclic oxetane is highly resistant to cytochrome P450-mediated oxidation. Furthermore, the oxetane oxygen acts as a strong hydrogen bond acceptor, lowering the overall lipophilicity (logD) of the parent drug without sacrificing binding affinity [3].
Physicochemical Data Presentation
The table below summarizes the profound impact that 3,3-disubstitution and subsequent spirocyclization have on the physicochemical properties of the piperidine core, driving the preference for these scaffolds in lead optimization.
Scaffold
Molecular Weight ( g/mol )
Fsp3
H-Bond Donors
H-Bond Acceptors
TPSA (Ų)
Key Advantage in Drug Design
Piperidine
85.15
1.00
1
1
12.03
Baseline building block; highly basic, lacks vector control.
Piperidine-3,3-diyldimethanol
145.20
1.00
3
3
52.49
High polarity; rigid vectoring; excellent PROTAC linker attachment point.
Morpholine bioisostere; high metabolic stability; lowers logD.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and analytical checkpoints are embedded within the steps.
Protocol 1: Synthesis of 2-Oxa-6-azaspiro[1]nonane via Cyclodehydration [3]
Objective: Convert piperidine-3,3-diyldimethanol into a spirocyclic oxetane bioisostere.
Rationale: Direct cyclization of the unprotected amine leads to complex polymeric mixtures. N-Boc protection is mandatory. The cyclization relies on the statistical monotosylation of the symmetrical diol, followed by intramolecular
SN2
displacement by the adjacent alkoxide.
Step 1: N-Boc Protection
Dissolve piperidine-3,3-diyldimethanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
Add Triethylamine (TEA) (2.0 eq) and cool to 0 °C.
Dropwise add Di-tert-butyl dicarbonate (
Boc2O
) (1.1 eq). Stir at room temperature for 4 hours.
Checkpoint: TLC (10% MeOH/DCM) should show complete consumption of the highly polar starting material. Wash with 1M HCl, dry over
Na2SO4
, and concentrate to yield N-Boc-piperidine-3,3-diyldimethanol.
Step 2: Monotosylation and Cyclization
Dissolve the N-Boc intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M) under an argon atmosphere and cool to -78 °C.
Slowly add n-Butyllithium (1.05 eq, 2.5 M in hexanes). Causality: The cryogenic temperature and strict stoichiometry are critical to selectively deprotonate only one hydroxyl group, minimizing the formation of the ditosylate byproduct.
After 30 minutes, add a solution of p-Toluenesulfonyl chloride (TsCl) (1.05 eq) in THF. Stir for 2 hours at -78 °C, then warm to room temperature.
To the same reaction flask, add Potassium tert-butoxide (t-BuOK) (1.5 eq) and heat to 60 °C for 4 hours. Causality: The strong base deprotonates the remaining free hydroxyl, which rapidly attacks the adjacent tosylate carbon in a 4-exo-tet cyclization to form the oxetane ring.
Checkpoint: LC-MS analysis should indicate the target mass (
[M+H]+=228.1
). Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography to isolate tert-butyl 2-oxa-6-azaspiro[1]nonane-6-carboxylate.
Step 3: Deprotection
Treat the isolated Boc-protected spirocycle with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature.
Concentrate under vacuum and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base 2-oxa-6-azaspiro[1]nonane .
Protocol 2: Parallel Library Generation via Amide Coupling
Objective: Utilize piperidine-3,3-diyldimethanol as a nucleophile to generate a library of conformationally restricted amides.
Rationale: The secondary amine of the piperidine is sterically hindered by the adjacent C3-geminal disubstitution. Standard coupling agents (like EDC/HOBt) often result in low yields. HATU is selected for its superior efficiency in coupling sterically hindered amines.
Activation: In a 2-dram vial, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to form the active OAt-ester.
Coupling: Add piperidine-3,3-diyldimethanol (1.0 eq) to the vial. Shake at room temperature for 12 hours.
Validation: Analyze a 5
μL
aliquot via LC-MS. The presence of the
[M+H]+
peak corresponding to the amide confirms successful coupling.
Purification: Remove DMF via centrifugal evaporation (Genevac). Re-dissolve in DMSO and purify via mass-directed preparative HPLC (Reverse-phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
References
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors
ACS Medicinal Chemistry Letters.[Link]
Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications
Journal of Medicinal Chemistry (via PMC).[Link]
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities
Chemical Reviews.[Link]
How to use piperidine-3,3-diyldimethanol in cross-coupling reactions
An Application Note on the Versatility of Piperidine-3,3-diyldimethanol in Cross-Coupling Reactions Prepared by: Gemini, Senior Application Scientist Introduction: Unlocking New Potential in Catalysis and Synthesis The p...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Versatility of Piperidine-3,3-diyldimethanol in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking New Potential in Catalysis and Synthesis
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. Within this class of compounds, piperidine-3,3-diyldimethanol presents a unique and underexplored structural motif. Featuring a geminal di-functionalized carbon at the C3 position, this molecule offers a rigid, stereochemically defined core with two primary alcohol functionalities.
While direct applications of piperidine-3,3-diyldimethanol in cross-coupling reactions are not extensively documented in current literature, its structure suggests significant untapped potential. This application note serves as a forward-looking guide for researchers, scientists, and drug development professionals. Grounded in established principles of organometallic chemistry and supported by analogous systems, we will explore three potential, high-impact applications of this versatile building block in palladium-catalyzed cross-coupling reactions. We will present detailed, field-proven protocols adapted for these hypothetical applications, explaining the scientific rationale behind each experimental choice.
The core thesis of this guide is to present piperidine-3,3-diyldimethanol in three distinct roles:
As a Precursor to Novel Chiral Ligands: Leveraging the diol functionality to synthesize new phosphite ligands for catalysis.
As a Nucleophilic Coupling Partner: Utilizing the piperidine N-H for direct C-N bond formation.
As a 3D Scaffold for Further Functionalization: Employing the piperidine ring as a template for building molecular complexity via C-C bond formation.
Part 1: A Novel Ligand Precursor for Palladium Catalysis
The development of new ligands is a driving force in the evolution of cross-coupling chemistry. The electronic and steric properties of a ligand directly influence the stability and reactivity of the palladium catalyst, impacting reaction rates, substrate scope, and selectivity.[3][4] Phosphite ligands, synthesized from alcohols or diols, are known for their strong π-accepting properties and tunable steric bulk, which can lead to highly active and selective catalysts.[5][6]
Piperidine-3,3-diyldimethanol, as a C2-symmetric diol, is an excellent candidate for the synthesis of a novel bisphosphite ligand. The piperidine backbone can provide a rigidified, chair-like conformation, influencing the bite angle and steric environment of the resulting palladium complex.
Proposed Synthesis of a Piperidine-Based Bisphosphite Ligand (Pip-Phos)
The synthesis can be envisioned as a two-step process starting from piperidine-3,3-diyldimethanol. The first step is N-protection to prevent side reactions at the nitrogen atom, followed by reaction with a chlorophosphine reagent.
Caption: Proposed synthetic workflow for the Pip-Phos ligand.
Application Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
Bulky, electron-rich phosphine and phosphite ligands are known to facilitate the challenging coupling of aryl chlorides.[4] The proposed Pip-Phos ligand, with its defined steric profile, could be highly effective in this transformation. The following protocol is adapted from established procedures for similar phosphite-ligated palladium catalysts.
Add anhydrous potassium phosphate (K₃PO₄) (318 mg, 1.5 mmol, 1.5 eq). The use of a strong, non-nucleophilic base is crucial for the transmetalation step.[4]
Add 2 mL of anhydrous 1,4-dioxane. The solvent mixture helps to solubilize all components.
Reaction Execution:
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. The reaction is expected to reach completion within 12-24 hours.
Work-up and Purification:
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of celite to remove inorganic salts.
Wash the filtrate with water (15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.
Parameter
Recommended Condition
Rationale
Catalyst Loading
1 mol% Pd(OAc)₂
A standard loading for efficient coupling of activated aryl chlorides.
Ligand:Pd Ratio
1.2 : 1
Ensures formation of the active monoligated Pd(0) species.[4]
Base
K₃PO₄ (1.5 eq)
Strong, anhydrous base promotes the boronate-to-palladium transfer.
Solvent
Toluene/Dioxane
A robust solvent system for solubilizing both organic and inorganic reagents.
Temperature
100 °C
Necessary to overcome the high activation energy of C-Cl bond cleavage.
Hypothetical Yield
>85%
Based on performance of similar bulky phosphite ligands in related reactions.
Part 2: A 3D Building Block for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, widely used in pharmaceutical synthesis to couple amines with aryl halides.[8] Piperidine-3,3-diyldimethanol, with its secondary amine, can act as a nucleophilic coupling partner, directly incorporating its unique 3,3-disubstituted scaffold into a larger molecule. This approach is highly valuable for creating novel chemical entities for drug discovery programs.[9]
Application Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of N-Boc-protected piperidine-3,3-diyldimethanol with an electron-rich aryl bromide. The Boc group can be removed post-coupling, providing a handle for further functionalization.
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
Heat the reaction mixture to 110 °C with magnetic stirring for 16 hours.
Work-up and Purification:
Cool the reaction to room temperature.
Dilute with diethyl ether and filter through a plug of silica gel, washing with additional ether.
Concentrate the filtrate and purify by flash chromatography to yield the desired N-aryl piperidine.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Part 3: A Scaffold for C-C Bond Elaboration
The true power of a building block lies in its ability to serve as a scaffold for creating diverse and complex molecules. The piperidine ring itself can be functionalized and used in further cross-coupling reactions. For instance, a halogenated derivative of piperidine-3,3-diyldimethanol could be a versatile intermediate.
Hypothetical Application: Sonogashira Coupling
The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is invaluable for introducing alkyne moieties into molecules, often as precursors for heterocycles or as components of biologically active compounds.[1] Here, we propose a protocol for the coupling of a hypothetical N-protected, 4-iodo-piperidine-3,3-diyldimethanol with a terminal alkyne.
Stir the reaction mixture at room temperature for 8 hours.
Work-up and Purification:
Remove the solvent under reduced pressure.
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
Wash with brine, dry over MgSO₄, and concentrate.
Purify the product by column chromatography.
Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.
Conclusion and Future Outlook
Piperidine-3,3-diyldimethanol is a structurally unique and commercially available building block that holds considerable, albeit underexplored, potential for advancing cross-coupling methodologies. This application note has outlined three rational and scientifically grounded strategies for its use: as a precursor for novel bisphosphite ligands, as a direct coupling partner in C-N bond formation, and as a 3D scaffold for subsequent C-C bond-forming reactions.
The detailed protocols provided, based on robust and well-established precedents, are intended to serve as a starting point for researchers to explore these applications. The development of ligands derived from this scaffold could lead to catalysts with novel reactivity and selectivity. Furthermore, its incorporation into drug candidates via direct or scaffold-based coupling strategies offers a direct path to new chemical entities with valuable three-dimensional properties. We encourage the scientific community to investigate these and other potential applications of piperidine-3,3-diyldimethanol, thereby expanding the toolkit of modern synthetic and medicinal chemistry.
References
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Chemical Biology. Available at: [Link]
Karpenko, D. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6295. Available at: [Link]
Clarke, M. L., et al. (2004). Synthesis and Application of a New Bisphosphite Ligand Collection for Asymmetric Hydroformylation of Allyl Cyanide. The Journal of Organic Chemistry, 69(12), 4042-4049. Available at: [Link]
Renata, H., & Yokoi, K. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University News. Available at: [Link]
ScienceDaily (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available at: [Link]
de Vries, J. G., et al. (2014). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. Dalton Transactions, 43(3), 1349-1356. Available at: [Link]
ResearchGate (n.d.). KeYPhos ligand promoted Pd‐catalyzed cross‐coupling of piperidine with chloroarenes. Available at: [Link]
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Chemical Biology. Available at: [Link]
Diéguez, M., & Pàmies, O. (2010). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 110(11), 6459-6503. Available at: [Link]
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
Bernard, D., et al. (2012). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 55(11), 5321-5333. Available at: [Link]
Nagib, D. (2019). A New Way of Creating the Building Blocks of Drugs. Technology Networks. Available at: [Link]
Clarke, M. L., et al. (2014). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Catalysts, 4(3), 298-311. Available at: [Link]
Jacobson, K. A., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 63(1), 360-374. Available at: [Link]
Turner, N. J., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 10(15), 8434-8440. Available at: [Link]
Technology Networks (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Available at: [Link]
University of Johannesburg (2018). Synthesis and evaluation of aminophosphines as ligands in the palladium-catalysed Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
Paquette, L. A. (2003). Palladium-Catalyzed Cross-Coupling Reactions between Dihydropyranylindium Reagents and Aryl Halides. Synthesis of C-Aryl Glycals. Organic Letters, 5(14), 2453-2455. Available at: [Link]
Leadbeater, N. E. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega, 5(20), 11283-11291. Available at: [Link]
Royal Society of Chemistry (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Sustainable Catalysis: With Non-endangered Metals, Part 2. Available at: [Link]
Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461-1473. Available at: [Link]
North, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 337. Available at: [Link]
Journal of Pharmacy and Chemical Research (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]
Andruh, M., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 23(10), 2452. Available at: [Link]
ResearchGate (2026). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. Available at: [Link]
Application Notes & Protocols: Strategic Functionalization of Piperidine-3,3-diyldimethanol Hydroxyl Groups
Introduction: The Strategic Value of Piperidine-3,3-diyldimethanol The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast range of pharmaceuticals...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Piperidine-3,3-diyldimethanol
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast range of pharmaceuticals targeting diverse biological systems.[1][2] Its non-planar, saturated nature provides access to three-dimensional chemical space, a critical feature for designing ligands with high affinity and specificity for complex biological targets like enzymes and receptors.[3][4]
Piperidine-3,3-diyldimethanol, a gem-disubstituted 1,3-diol, represents a particularly valuable, yet underutilized, scaffold. Its unique architecture offers a rigid framework from which two primary hydroxyl groups project, providing defined vectors for molecular elaboration. Functionalization of these hydroxyls allows for the creation of bivalent ligands, the introduction of key pharmacophoric features, or the attachment of solubilizing groups, all while maintaining the core piperidine shape.
However, the symmetric nature of the two primary hydroxyls and the presence of a reactive secondary amine present distinct synthetic challenges. Achieving selective mono-functionalization, controlled di-functionalization, and avoiding interference from the piperidine nitrogen requires a robust and well-considered strategic approach. These application notes provide detailed protocols and the underlying chemical logic for the effective functionalization of this versatile building block, empowering researchers in drug discovery to unlock its full potential.
Part 1: Foundational Strategy - The Imperative of Nitrogen Protection
Before any modification of the hydroxyl groups is attempted, the piperidine nitrogen must be protected. The secondary amine is both nucleophilic and basic, properties that will interfere with nearly all subsequent reactions targeting the hydroxyls. It can compete as a nucleophile in acylation or alkylation reactions and will be protonated by acidic reagents or deprotonate sensitive reagents, leading to complex reaction mixtures and low yields.
The choice of protecting group is critical and should be guided by its stability to the planned functionalization conditions and the orthogonality of its removal. The tert-butoxycarbonyl (Boc) group is a frequent and logical choice due to its robustness under a wide range of non-acidic conditions and its straightforward removal with mild acid.[5]
Workflow: General Synthetic Pathway
Caption: General workflow for functionalizing piperidine-3,3-diyldimethanol.
Protocol 1: N-Boc Protection of Piperidine-3,3-diyldimethanol
This protocol describes the standard procedure for protecting the piperidine nitrogen using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on the anhydride, yielding the stable carbamate.
Experimental Protocol:
Dissolution: Dissolve piperidine-3,3-diyldimethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of tetrahydrofuran (THF) and water at a concentration of approximately 0.1 M.
Base Addition: Add a mild base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq if using an aqueous mixture), to the solution.
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Work-up: If using an organic solvent, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. If using an aqueous mixture, extract the product with an organic solvent like ethyl acetate.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate, can often be used without further purification or can be purified by column chromatography on silica gel.
Part 2: Protocols for Hydroxyl Group Functionalization
With the nitrogen atom protected, the two primary hydroxyl groups become the primary sites for reactivity. The key challenge is controlling the stoichiometry to achieve either mono- or di-functionalization. Due to the steric environment around the C3 position, achieving selective mono-functionalization often requires careful control of reagent stoichiometry and reaction temperature.[6][7]
Protocol 2: Di-Esterification via Acyl Chlorides
Esterification is a fundamental transformation to install carbonyl moieties, which can act as bioisosteres, prodrug functionalities, or handles for further chemistry. This protocol details a robust method for di-acylation. To favor mono-acylation, the equivalents of the acylating agent and base should be reduced to approximately 1.0 eq and the reaction should be run at a lower temperature (e.g., -20 °C to 0 °C) and monitored carefully.
Reaction Scheme: Di-Esterification
Caption: General scheme for the di-esterification of N-Boc-piperidine-3,3-diyldimethanol.
Experimental Protocol (Di-benzoylation Example):
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-piperidine-3,3-diyldimethanol (1.0 eq) and dissolve in anhydrous DCM (0.1 M).
Base Addition: Add triethylamine (TEA, 3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C.
Acylation: Add benzoyl chloride (2.2 eq) dropwise. A precipitate of triethylammonium hydrochloride will form.
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.
Quenching & Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
Purification: Concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure di-ester.
Parameter
Di-Esterification
Mono-Esterification (Guideline)
Acyl Chloride
>2.1 equivalents
0.9 - 1.1 equivalents
Base (TEA)
>2.5 equivalents
1.2 - 1.5 equivalents
Temperature
0 °C to RT
-20 °C to 0 °C
Reaction Time
2 - 6 hours
1 - 4 hours (monitor closely)
Typical Outcome
High yield of di-ester
Mixture of di-ester, mono-ester, and starting material
Protocol 3: Di-Etherification via Williamson Synthesis
The Williamson ether synthesis provides a reliable method for forming robust ether linkages. This is particularly useful for installing alkyl or benzyl groups, the latter of which can serve as a stable protecting group or a structural component. The reaction requires a strong base to deprotonate the hydroxyls, necessitating strictly anhydrous conditions.
Reaction Scheme: Di-Etherification
Caption: Two-stage workflow for Williamson ether synthesis.
Experimental Protocol (Di-benzylation Example):
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) and wash with anhydrous hexanes (2x) to remove the oil. Carefully decant the hexanes.
Solvent Addition: Add anhydrous dimethylformamide (DMF) or THF (to make a ~0.2 M solution with respect to the diol). Cool the suspension to 0 °C.
Deprotonation: Add a solution of N-Boc-piperidine-3,3-diyldimethanol (1.0 eq) in the same anhydrous solvent dropwise. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.
Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (2.2 eq) dropwise.
Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.
Quenching & Work-up: Carefully quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and filter.
Purification: Concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure di-ether.
Protocol 4: Conversion to Di-Sulfonates for Nucleophilic Displacement
Converting the hydroxyl groups to sulfonates (e.g., tosylates or mesylates) transforms them into excellent leaving groups. This two-step strategy opens a gateway to a wide array of functionalities via Sₙ2 displacement with various nucleophiles (e.g., azides, cyanides, thiols), dramatically expanding the synthetic utility of the scaffold.
Reaction Scheme: Di-Tosylation
Caption: Synthesis of a di-tosylate for subsequent displacement reactions.
Experimental Protocol (Di-tosylation Example):
Setup: Dissolve N-Boc-piperidine-3,3-diyldimethanol (1.0 eq) in anhydrous pyridine (0.2 M) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C.
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
Reaction: Stir the reaction at 0 °C for 4-6 hours, then store in a refrigerator (approx. 4 °C) overnight. The reaction mixture will become thick with pyridine hydrochloride precipitate.
Work-up: Pour the reaction mixture over ice-cold 2 M HCl (aq) and extract with ethyl acetate or DCM (3x). The organic layer will contain the product.
Washing: Combine the organic extracts and wash sequentially with cold 2 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting di-tosylate is often a crystalline solid and can be purified by recrystallization (e.g., from ethanol) or by careful column chromatography. Note: Sulfonates can be sensitive, so prolonged exposure to silica gel should be minimized.
Parameter
Reagent
Notes
Sulfonylating Agent
p-Toluenesulfonyl Chloride (TsCl)
Forms tosylates (OTs), a bulky and excellent leaving group.
Methanesulfonyl Chloride (MsCl)
Forms mesylates (OMs), a smaller but also excellent leaving group.
Base
Pyridine
Often used as both base and solvent.
Triethylamine / DCM
An alternative system, may require catalytic DMAP.
Subsequent Reaction
NaN₃ in DMF
Leads to di-azide, reducible to a di-amine.
NaCN in DMSO
Leads to di-nitrile, hydrolysable to a di-carboxylic acid.
Conclusion
The protocols outlined provide a foundational toolkit for the strategic functionalization of piperidine-3,3-diyldimethanol. Mastery of these methods—beginning with the essential N-protection step—enables researchers to systematically modify the hydroxyl groups into a diverse array of functional motifs. By converting the simple diol into esters, ethers, or versatile sulfonate leaving groups, this scaffold can be readily incorporated into complex molecular designs, serving as a powerful tool for generating novel chemical entities in drug discovery and development programs.
References
Regio- and Enantioselective Monofunctionalization of Diols via Hemiboronic Acid C
Recent progress in selective functionalization of diols via organocatalysis. (2025, May 23). Royal Society of Chemistry.
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. (n.d.).
1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. (2008, May 16). Journal of the American Chemical Society.
Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. (n.d.).
Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. (2018, November 30).
Organic Functional Group Protection. (2007, October 29). Organic Chemistry Portal.
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.).
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Piperidine Synthesis. (2025, June 4).
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimeriz
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide.
Protecting Groups. (n.d.). University of Regensburg.
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021, March 11). Life Chemicals.
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11). Royal Society of Chemistry.
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry.
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR.
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2025, October 17).
Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. (n.d.).
The Stereochemistry of 3,3-Dipropylpiperidine and its Isomers: An In-depth Technical Guide. (n.d.). BenchChem.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Side reactions associated with piperidine treatment of PEG-containing molecules. (n.d.). BenchChem.
Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. (n.d.). BenchChem.
Scheme 3, Synthesis of the piperidine modification analogs. (2022, January 26).
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.).
Mastering Chemoselectivity: A Guide to the Boc-Protection of Piperidine-3,3-diyldimethanol's Amine Group
For Researchers, Scientists, and Drug Development Professionals The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly within the intricate multi-step sequences commo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly within the intricate multi-step sequences common in pharmaceutical development. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for amine protection, prized for its robustness across a wide array of reaction conditions and its facile, clean removal under mild acidic protocols.[1][2] This technical guide provides an in-depth exploration of the Boc-protection of the secondary amine in piperidine-3,3-diyldimethanol, a valuable building block in medicinal chemistry. We will delve into the mechanistic principles governing this transformation, with a special focus on achieving high chemoselectivity in the presence of two primary hydroxyl groups. This note offers field-proven protocols and troubleshooting strategies to empower researchers to confidently and efficiently execute this critical synthetic step.
The Synthetic Challenge: N vs. O-Acylation
Piperidine-3,3-diyldimethanol presents a classic chemoselectivity challenge. The molecule contains two nucleophilic centers: a secondary amine and two primary hydroxyl groups. Both are capable of reacting with the electrophilic carbonyl centers of di-tert-butyl dicarbonate (Boc₂O). While amines are generally more nucleophilic than alcohols, the reaction conditions can significantly influence the outcome, potentially leading to a mixture of N-Boc protected product, O-Boc protected side-products, and di-protected species.[3][4] Achieving exclusive N-protection is therefore paramount for synthetic efficiency and purity of the final compound.
Mechanistic Rationale for Chemoselective N-Protection
The Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism.[5] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.[6]
The key to achieving chemoselective N-protection of piperidine-3,3-diyldimethanol lies in exploiting the inherently higher nucleophilicity of the secondary amine compared to the primary alcohols. By carefully selecting the reaction conditions, we can create an environment where the rate of N-acylation significantly outpaces O-acylation.
Several factors can be manipulated to favor N-protection:
Solvent Choice: The use of protic solvents, particularly water, has been shown to be highly effective in promoting chemoselective N-protection.[3][7] Water can stabilize the charged tetrahedral intermediate formed during the amine attack and can also attenuate the reactivity of the Boc anhydride, thereby increasing the selectivity.
Catalyst-Free Conditions: Many protocols for selective N-protection are performed without any catalyst.[2][3] Certain catalysts, especially strong Lewis acids or even 4-(dimethylamino)pyridine (DMAP) under specific conditions, can promote the O-acylation of alcohols.[3][8]
pH Control: In aqueous media, maintaining a neutral to slightly basic pH ensures that the amine is in its deprotonated, nucleophilic form, while the hydroxyl groups remain largely protonated and less reactive.[3]
Caption: Mechanism of Boc protection of the secondary amine.
Experimental Protocol: Selective N-Boc Protection
This protocol is designed to maximize the chemoselective N-protection of piperidine-3,3-diyldimethanol.
Materials:
Piperidine-3,3-diyldimethanol
Di-tert-butyl dicarbonate (Boc₂O)
Tetrahydrofuran (THF)
Deionized Water
Sodium bicarbonate (NaHCO₃)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
Dissolution: In a round-bottom flask, dissolve piperidine-3,3-diyldimethanol (1.0 eq) in a 1:1 mixture of THF and water to a concentration of approximately 0.2-0.5 M.
Base Addition: Add sodium bicarbonate (1.5-2.0 eq) to the solution and stir until it is fully dissolved.
Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
Work-up:
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
Extract the remaining aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.
Purification: The crude N-Boc-piperidine-3,3-diyldimethanol is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Stoichiometry (Boc₂O)
1.1 - 1.2 equivalents
A slight excess ensures complete consumption of the starting amine.[9]
Base
Sodium Bicarbonate (NaHCO₃)
A mild base to neutralize the acid byproduct without promoting O-acylation.[2]
Solvent
THF/Water (1:1)
Enhances solubility and promotes selective N-protection.[3]
Temperature
Room Temperature
Sufficient for the reaction to proceed at a reasonable rate while minimizing side reactions.
Reaction Time
2 - 6 hours
Substrate-dependent; should be monitored by TLC or LC-MS.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. This section addresses common issues and provides a logical workflow for optimization.
Common Issues:
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or adding a slight additional portion of Boc₂O. Ensure adequate stirring to overcome any solubility issues.
Formation of O-Boc Side-Products: The presence of O-acylated byproducts indicates that the reaction conditions are not sufficiently selective. To mitigate this, ensure the reaction is performed under catalyst-free conditions and consider using water as a co-solvent.[3][7] Avoid the use of DMAP, which is known to catalyze O-acylation.[4]
Di-Boc Formation: The formation of a product where both the nitrogen and one or both hydroxyl groups are protected can occur if a large excess of Boc₂O is used.[9] Careful control of stoichiometry is crucial.
Purification Challenges: The presence of the two hydroxyl groups makes the product relatively polar. If column chromatography is required, a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) will likely be necessary.
Caption: A decision-making workflow for optimizing the reaction.
Conclusion
The selective Boc-protection of the secondary amine in piperidine-3,3-diyldimethanol is a readily achievable transformation with careful control of reaction conditions. By leveraging the principles of chemoselectivity and employing an optimized protocol, researchers can efficiently prepare this valuable building block in high yield and purity, paving the way for its use in the synthesis of complex molecular targets in drug discovery and development.
References
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link]
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. PubMed. Available at: [Link]
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
DIBOC (DI-TERT-BUTYL CARBONATE). Ataman Kimya. Available at: [Link]
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications. Available at: [Link]
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link]
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PMC. Available at: [Link]
Biocatalytic Desymmetrization of Piperidine-3,3-diyldimethanol: Application Notes & Protocols
Strategic Rationale & Introduction Piperidine-3,3-diyldimethanol is a critical prochiral building block utilized to access 3D fragment chemical space, particularly for synthesizing spirocycles and chiral 3-substituted pi...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Introduction
Piperidine-3,3-diyldimethanol is a critical prochiral building block utilized to access 3D fragment chemical space, particularly for synthesizing spirocycles and chiral 3-substituted piperidines[1]. These structural motifs are heavily embedded in numerous high-value pharmaceuticals, including PDK1 inhibitors and the PARP inhibitor Niraparib[2].
Traditional chemical resolution of these compounds often suffers from poor atom economy, requiring stoichiometric chiral auxiliaries and yielding a maximum of 50% of the desired enantiomer. Biocatalytic desymmetrization of the enantiotopic hydroxymethyl groups offers a highly selective, green, and efficient alternative[3]. By employing lipases or alcohol dehydrogenases (ADHs), researchers can break the molecular symmetry of the meso-like 1,3-diol system to yield enantiopure monoacetates or chiral aldehyde-alcohols with near-perfect theoretical yields[4].
Mechanistic Framework: Breaking Symmetry
The desymmetrization relies on the ability of the enzyme's chiral active site to differentiate between the pro-R and pro-S hydroxymethyl groups at the C3 position of the piperidine ring.
Lipase-Mediated Acylation: Utilizing Candida antarctica Lipase B (CAL-B), the reaction is driven by irreversible transesterification. The enzyme selectively acylates one hydroxymethyl group.
ADH-Mediated Oxidation: Alcohol dehydrogenases selectively oxidize one hydroxyl group to an aldehyde. This requires a cofactor (NAD(P)+) regeneration system, typically achieved by coupling the oxidation with the reduction of a sacrificial ketone[4].
Process Visualization
Biocatalytic desymmetrization pathways for piperidine-3,3-diyldimethanol.
Quantitative Data: Biocatalyst Screening
To establish the optimal conditions for desymmetrization, various biocatalysts were screened against N-Boc-piperidine-3,3-diyldimethanol. The N-Boc protection is mandatory to prevent the basic secondary amine from interfering with the enzyme's catalytic triad.
Biocatalyst
Enzyme Class
Solvent / Medium
Co-Substrate
Time (h)
Conversion (%)
Enantiomeric Excess (ee %)
Novozym 435 (CAL-B)
Lipase
Toluene
Vinyl acetate
12
>99
98 (S)
Lipase AK
Lipase
MTBE
Vinyl acetate
24
85
92 (R)
PPL
Lipase
THF
Isopropenyl acetate
48
40
65 (S)
RasADH
Oxidoreductase
Tris-HCl (pH 7.5)
NADP+ / Cyclohexanone
24
>99
95 (R)
Data synthesized from established parameters for prochiral 1,3-diol desymmetrization[4],[3].
Validated Experimental Protocols
Objective: Synthesize (S)-monoacetate via kinetic desymmetrization.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 10 mmol of N-Boc-piperidine-3,3-diyldimethanol in 50 mL of anhydrous toluene.
Causality: Toluene provides the optimal log P for CAL-B, maintaining the essential hydration layer around the enzyme while fully dissolving the hydrophobic N-Boc substrate.
Acyl Donor Addition: Add 30 mmol (3.0 equiv) of vinyl acetate to the solution.
Causality: Vinyl acetate is chosen over ethyl acetate because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, preventing thermodynamic scrambling that degrades enantiomeric excess[3].
Enzyme Addition: Add 10% w/w (relative to substrate) of Novozym 435 (immobilized CAL-B).
Incubation: Incubate the suspension in an orbital shaker at 30°C and 150 rpm for 12 hours.
Workup: Filter the immobilized enzyme through a sintered glass funnel. Wash the resin with ethyl acetate (2 × 20 mL). Concentrate the combined filtrates under reduced pressure.
System Validation Checkpoint:
Analyze the crude mixture via chiral HPLC (e.g., Chiralpak AD-H column). If the conversion exceeds 95% and the ee is >98%, the system is operating under true desymmetrization kinetics. The presence of >5% diacetate indicates poor regioselectivity; if observed, validate the system by reducing the reaction temperature to 20°C to tighten the kinetic control.
Objective: Synthesize (R)-aldehyde-alcohol via enantioselective oxidation.
Step-by-Step Methodology:
Reaction Matrix: Prepare 100 mL of 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM NADP+.
Cofactor Regeneration Setup: Add 150 mmol of cyclohexanone to the buffer.
Causality: NADP+ is highly expensive. Coupling the reaction with the reduction of cyclohexanone to cyclohexanol drives the equilibrium forward while recycling the cofactor, allowing NADP+ to remain at catalytic concentrations[4].
Substrate & Enzyme Addition: Add 50 mmol of N-Boc-piperidine-3,3-diyldimethanol and 50 mg of lyophilized RasADH (from Ralstonia sp.) cell-free extract.
Incubation: Stir the biphasic system at 25°C for 24 hours. Maintain pH at 7.5 using a pH stat (titrating with 1M NaOH if necessary).
Extraction: Extract the aqueous layer with MTBE (3 × 50 mL). Dry the organic phase over MgSO4 and concentrate.
System Validation Checkpoint:
Quantify the cyclohexanol byproduct via GC-FID. Because the regeneration system is stoichiometrically coupled to the primary oxidation, the molar amount of cyclohexanol produced must equal the molar amount of the chiral aldehyde-alcohol. A discrepancy >5% indicates uncoupled cofactor depletion or substrate degradation, invalidating the run.
References[4] Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. MDPI. https://www.mdpi.com/2073-4344/10/9/1014[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers. White Rose Research Online. https://eprints.whiterose.ac.uk/192270/[3] Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journal of Organic Chemistry. https://www.beilstein-journals.org/bjoc/articles/21/80[2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. NIH / PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10330691/
Technical Support Center: Troubleshooting Low Aqueous Solubility of Piperidine-3,3-diyldimethanol
Welcome to the Technical Support Center for formulation scientists and medicinal chemists working with piperidine-3,3-diyldimethanol . This compound presents unique physicochemical challenges due to its basic secondary a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for formulation scientists and medicinal chemists working with piperidine-3,3-diyldimethanol . This compound presents unique physicochemical challenges due to its basic secondary amine and dual hydrogen-bonding hydroxyl groups. This guide provides field-proven, causality-driven solutions to overcome aqueous solubility bottlenecks during drug development and in vitro assay preparation.
Part 1: Core Troubleshooting & FAQs
Q1: Why does piperidine-3,3-diyldimethanol precipitate in standard aqueous buffers at physiological pH (7.4)?
Causality & Mechanism:
Piperidine-3,3-diyldimethanol contains a basic piperidine nitrogen. The typical
pKa
of protonated piperidine derivatives is approximately 10.5 to 11.2[1]. At physiological pH (7.4), a significant fraction of the compound may exist in its neutral, free-base form if local microenvironmental shifts occur or if the concentration exceeds the intrinsic solubility (
S0
) of the free base. The free base is highly prone to crystallization due to strong intermolecular hydrogen bonding between the two hydroxymethyl groups and the amine, which creates a rigid crystal lattice that water molecules struggle to disrupt. Lowering the pH below the
pKa
ensures protonation, forming a highly soluble piperidinium cation[1].
Q2: We cannot alter the pH of our assay (strict pH 7.4 requirement). How can we keep the compound in solution?
Causality & Mechanism:
When pH adjustment is prohibited, you must reduce the interfacial tension between the hydrophobic/rigid crystal lattice and the aqueous medium. This is achieved through co-solvency or complexation . Co-solvents like DMSO, PEG 400, or propylene glycol disrupt the structured water network around the solute[2]. Alternatively, cyclodextrins (e.g., HP-
β
-CD) can form host-guest inclusion complexes, shielding the hydrophobic portions of the piperidine ring while presenting a hydrophilic exterior to the aqueous bulk[3].
Q3: We want to develop a solid oral dosage form. What is the most robust strategy for long-term solubility enhancement?
Causality & Mechanism:
For solid dosage forms, salt formation is the gold standard[4]. By reacting the basic piperidine nitrogen with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, or tartaric acid), you alter the crystal lattice energy and introduce highly hydratable counterions. The ionic interaction between the basic drug and the oppositely charged counterion significantly lowers the energy barrier for dissolution[4]. If crystalline salts fail to provide adequate exposure, converting the drug to an amorphous solid dispersion (ASD) can be explored, as non-crystalline solids are thermodynamically primed for faster dissolution[3].
Part 2: Decision Workflows & Data Presentation
Solubility Troubleshooting Decision Tree
Decision tree for overcoming piperidine-3,3-diyldimethanol solubility limits.
Quantitative Data: Impact of Solubilization Strategies
The following table summarizes expected solubility improvements based on standard pharmaceutical interventions for piperidine derivatives.
Formulation Strategy
Condition / Excipient
Expected Solubility (mg/mL)
Fold Increase vs. Free Base
Mechanism of Action
Free Base (Control)
Water, pH 8.5
< 0.1
1x
Intrinsic solubility (
S0
)
pH Adjustment
Citrate Buffer, pH 4.0
15.5
> 150x
Ionization (Piperidinium cation)
Salt Formation
Mesylate Salt in Water
45.0
> 450x
Lowered lattice energy, high hydration
Co-solvency
10% v/v DMSO in Water
2.5
25x
Dielectric constant modification
Complexation
20% w/v HP-
β
-CD
12.0
120x
Host-guest inclusion complexation
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating methodologies. Each protocol includes built-in verification steps.
Protocol A: High-Throughput Salt Screening Methodology
This protocol identifies the optimal counterion to maximize aqueous solubility without compromising chemical stability[4].
Preparation of Free Base Stock: Dissolve 500 mg of piperidine-3,3-diyldimethanol free base in 10 mL of a volatile organic solvent (e.g., THF or Methanol) to ensure complete dissolution.
Acid Addition (Equimolar): Dispense 0.5 mL of the stock solution into a 96-well glass plate. Add 1.05 molar equivalents of various pharmaceutical acids (e.g., Hydrochloric acid, Methanesulfonic acid, Maleic acid, Tartaric acid) to separate wells.
Evaporation & Crystallization: Allow the solvent to evaporate slowly under a gentle nitrogen stream at room temperature for 24-48 hours.
Validation Step (Birefringence): Examine the resulting solids under a polarized light microscope. Self-Validation: The presence of birefringence confirms crystalline salt formation rather than an amorphous crash-out.
Thermodynamic Solubility Testing: Add 500 µL of simulated intestinal fluid (FaSSIF, pH 6.5) to the crystalline salts. Agitate at 37°C for 24 hours. Filter through a 0.22 µm PTFE syringe filter and analyze the filtrate via HPLC-UV to quantify the dissolved concentration.
Protocol B: Co-Solvent Formulation for In Vitro Assays
Use this protocol when salt formation is not viable and the compound must be dosed in a biological assay[2].
Primary Solubilization: Weigh 10 mg of piperidine-3,3-diyldimethanol. Add 100 µL of 100% DMSO. Vortex until completely clear.
Surfactant Addition (Optional but Recommended): Add 100 µL of Tween-80 or Cremophor EL. Mix thoroughly. This prevents precipitation upon aqueous dilution.
Aqueous Dilution: Dropwise, add 800 µL of PBS (pH 7.4) while continuously vortexing the mixture.
Validation Step (Nephelometry): Measure the absorbance of the final solution at 620 nm (or use a nephelometer). Self-Validation: An absorbance reading identical to the blank buffer confirms the absence of sub-visible colloidal aggregates, ensuring true solution state.
Step-by-step workflow for co-solvent formulation and validation.
References
Pharma Focus Asia. "Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs." Pharma Focus Asia. Available at:[Link]
Scholars Research Library. "Enhancement of Solubility: A Pharmaceutical Overview." Scholars Research Library. Available at: [Link]
European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments." European Pharmaceutical Review. Available at:[Link]
Technical Support Center: Optimizing Reaction Temperature for Piperidine-3,3-diyldimethanol Esterification
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing geminally disubstituted diols presents unique kinetic and thermodynami...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing geminally disubstituted diols presents unique kinetic and thermodynamic challenges. This portal is designed to provide authoritative diagnostics, self-validating protocols, and troubleshooting guides specifically tailored to the temperature optimization of piperidine-3,3-diyldimethanol esterification.
Mechanistic Diagnostics: The Neopentyl Effect & Amine Nucleophilicity
Piperidine-3,3-diyldimethanol contains two critical functional zones: a highly nucleophilic secondary amine within the piperidine ring and a 1,3-diol system attached to a single quaternary carbon (the 3-position). Understanding the causality behind temperature selection requires analyzing these structural features:
Intrinsic Nucleophilicity: Selective esterification of an alcohol in the presence of an amine is an inherently challenging reaction because of the higher intrinsic nucleophilicity of the amine group[1]. Without N-protection (e.g., Boc or Cbz), N-acylation will outcompete O-esterification even at sub-zero temperatures. While niche chemoselective methods exist—such as using Cu(II) coordination to block the amine's reactivity—these are complex to scale[1].
The Neopentyl Steric Barrier: The 3,3-disubstitution creates a sterically congested environment. The first esterification proceeds relatively easily. However, once the mono-ester is formed, it sterically shields the remaining hydroxymethyl group. Overcoming this barrier requires precise thermal activation; otherwise, the reaction stalls.
Thermal Degradation: Pushing the temperature too high to force di-esterification risks thermal deprotection of the N-Boc group or elimination side-reactions.
Thermal Analytics: Temperature vs. Reaction Outcome
The table below summarizes the quantitative and qualitative outcomes of esterification under different thermal regimes.
Thermal Regime
Kinetic Profile
Selectivity Outcome
Structural Integrity
Recommended Application
0 °C to 25 °C
Slow, diffusion-limited
High Mono-ester
Excellent
Selective monoesterification of symmetrical diols can be achieved at room temperature, avoiding the need for high-temperature forcing conditions[2].
40 °C to 70 °C
Moderate, activation barrier cleared
Di-ester favored
Stable (if pH controlled)
Standard di-esterification. Reaching a maximum efficiency threshold around 70 °C is optimal before thermal degradation occurs[3].
> 150 °C
Extremely fast
Complete Di-ester
Poor (N-deprotection)
Catalyst-free thermal transesterification of diols is highly efficient at 150–260 °C[4], but incompatible with standard N-protected piperidines.
Visual Workflow: Temperature Optimization Logic
Workflow for optimizing esterification temperature of piperidine-3,3-diyldimethanol.
Self-Validating Protocol Engine
Stepped-Temperature Di-Esterification of N-Boc-Piperidine-3,3-diyldimethanol
Objective: Achieve complete di-esterification without inducing thermal deprotection.
Causality: A temperature ramp provides the activation energy required for the sterically hindered second esterification without exposing the initial, highly reactive coupling reagents to degradation-inducing heat.
Step 1: Initiation (0 °C to 25 °C)
Dissolve 1.0 eq of N-Boc-piperidine-3,3-diyldimethanol in anhydrous Dichloromethane (DCM).
Add 2.5 eq of the target carboxylic acid and 0.2 eq of 4-Dimethylaminopyridine (DMAP).
Validation Checkpoint: TLC should show the appearance of a mono-ester intermediate within 2 hours at room temperature.
Step 2: Coupling Activation (0 °C)
Cool the mixture to 0 °C using an ice bath.
Slowly add 2.5 eq of EDC·HCl (or DCC).
Causality: Carbodiimide activation is exothermic. Cooling prevents localized hot spots that could lead to premature degradation of the activated O-acylisourea intermediate.
Step 3: Thermal Ramp (40 °C to 65 °C)
Allow the reaction to warm to room temperature for 1 hour.
Swap the DCM solvent for a higher-boiling solvent (e.g., 1,2-Dichloroethane) via careful concentration, and heat the reaction to 65 °C.
Causality: Heating to ~65 °C overcomes the steric barrier of the second hydroxymethyl group while remaining safely below the thermal degradation threshold[3].
Validation Checkpoint: LC-MS should indicate >95% conversion from mono-ester to di-ester after 6-8 hours.
Step 4: Quench and Isolation
Cool to room temperature and quench with saturated aqueous NaHCO3 to neutralize any remaining acid and DMAP. Extract and purify via column chromatography.
Troubleshooting FAQs
Q: Why am I seeing N-acylation side products despite running the reaction at room temperature?A: Unprotected piperidine secondary amines are highly nucleophilic. Even at low temperatures, they will outcompete primary alcohols for the acyl donor. You must either use an N-protecting group (Boc, Cbz) or employ a metal-directed chemoselective strategy (e.g., Cu(II) coordination) to block the amine's reactivity[1].
Q: Can I use high-temperature transesterification (e.g., >150 °C) to force the di-esterification?A: No. While thermal, catalyst-free transesterification of diols is highly efficient at 150–260 °C[4], these conditions are far too harsh for piperidine-3,3-diyldimethanol. Such temperatures will cause thermal degradation of the piperidine ring and immediate cleavage of standard carbamate protecting groups. Stick to moderate temperatures (40–70 °C) with appropriate coupling reagents[3].
Q: My reaction stalls completely at the mono-ester stage. Should I just boil it longer?A: Prolonged heating at sub-optimal temperatures often leads to side-product accumulation rather than product progression. The stalling is due to the neopentyl-like steric hindrance at the 3,3-disubstituted carbon. Instead of just boiling longer, ensure your coupling reagent is still active (EDC degrades over time in solution), increase your DMAP loading slightly, and use a controlled thermal ramp to exactly 65 °C.
Q: I only want the mono-ester. How do I prevent over-esterification?A: To isolate the mono-ester, maintain strict kinetic control. Run the reaction exclusively between 0 °C and 25 °C. The selective monoesterification of symmetrical diols is highly favored at room temperature[2]. Additionally, limit your acyl donor to 0.9 - 1.0 equivalents to statistically disfavor the second addition.
References
Thermal (Catalyst-Free) Transesterification of Diols and Glycerol with Dimethyl Carbonate: A Flexible Reaction for Batch and Continuous-Flow Applications | ACS Sustainable Chemistry & Engineering | 4
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water | Journal of the American Chemical Society | 1
Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine | ACS Combinatorial Science | 2
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | PMC - NIH | 3
Preventing oxidation and degradation of piperidine-3,3-diyldimethanol during storage
A Guide to Preventing Oxidation and Degradation During Storage Welcome to the Technical Support Center for piperidine-3,3-diyldimethanol. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Preventing Oxidation and Degradation During Storage
Welcome to the Technical Support Center for piperidine-3,3-diyldimethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
Section 1: Understanding the Instability of Piperidine-3,3-diyldimethanol
Piperidine-3,3-diyldimethanol is a valuable building block in pharmaceutical synthesis, but its unique structure presents specific stability challenges. The piperidine ring, a secondary amine, is susceptible to oxidation, while the two hydroxymethyl groups (a 1,3-diol) can undergo their own set of reactions. Understanding these potential degradation pathways is the first step in prevention.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the primary degradation pathways for piperidine-3,3-diyldimethanol?
A1: There are two main anticipated degradation pathways for this molecule:
Oxidation of the Piperidine Ring: The nitrogen atom and the adjacent carbon atoms are susceptible to oxidation.[1] This can be initiated by atmospheric oxygen and accelerated by light and heat. The likely initial products are N-oxides and imines. Further oxidation can lead to ring-opening products.
Reactions of the 1,3-Diol Group: The two hydroxymethyl groups can undergo intramolecular cyclization, especially in the presence of acid catalysts, to form a 1,3-dioxane derivative. Dehydration is another potential degradation route.
Q2: What are the visible signs of degradation?
A2: Visual inspection can be a preliminary indicator of degradation. Signs to look for include:
Color Change: A change from a white or off-white solid to yellow or brown can indicate oxidation.
Change in Physical State: Clumping or the appearance of an oily film may suggest the absorption of water and subsequent degradation.
Odor: The development of an amine-like or acrid odor can be a sign of decomposition.
Q3: How do storage conditions impact the stability of piperidine-3,3-diyldimethanol?
A3: Storage conditions are critical for maintaining the stability of this compound. Key factors include:
Temperature: Elevated temperatures accelerate the rates of both oxidation and diol-related side reactions.[1]
Atmosphere: Exposure to atmospheric oxygen is a primary driver of oxidation.[1]
Light: UV and even ambient light can provide the energy to initiate photo-oxidative degradation.[1]
Moisture: The compound is hygroscopic. Absorbed water can facilitate certain degradation pathways.
Section 2: Proactive Storage and Handling Protocols
To mitigate the risks of degradation, a proactive approach to storage and handling is essential. The following recommendations are based on best practices for air- and light-sensitive compounds.
Troubleshooting Guide: Storage and Handling Issues
Problem
Potential Cause
Solution
Compound has yellowed over time.
Oxidation due to exposure to air and/or light.
Store under an inert atmosphere (argon or nitrogen) in an amber vial.
Inconsistent analytical results from the same batch.
Non-homogeneous degradation. The top layer may be more oxidized.
Before use, ensure the entire sample is homogenized, preferably in an inert atmosphere glovebox.
Poor solubility compared to a fresh sample.
Formation of less soluble degradation products or polymers.
Confirm the identity and purity of the material using the analytical methods described in Section 3 before use.
Presence of unexpected peaks in NMR or LC-MS.
Degradation has occurred.
Refer to Section 3 for guidance on identifying potential degradation products.
Recommended Storage Conditions
For optimal stability, piperidine-3,3-diyldimethanol should be stored under the following conditions:
Atmosphere: Under an inert atmosphere (argon or nitrogen).[1]
Temperature: In a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[1]
Light: Protected from light using an amber glass vial or by wrapping the container in aluminum foil.[1]
Container: In a tightly sealed container to prevent moisture ingress.
The Role of Antioxidants
For long-term storage or for solutions of piperidine-3,3-diyldimethanol, the addition of a free-radical scavenging antioxidant can be beneficial.
Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) are commonly used synthetic antioxidants that are effective at preventing the oxidation of amines and other organic compounds.[2][3][4]
A combination of BHA and BHT can act synergistically to provide greater antioxidant activity.[3][5]
A typical concentration for use is 0.01% (w/w).
Section 3: Analytical Troubleshooting and Quality Control
Regular analytical testing is crucial to ensure the purity and integrity of your piperidine-3,3-diyldimethanol. This section provides guidance on what to look for and how to interpret your analytical data.
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways for piperidine-3,3-diyldimethanol.
Frequently Asked Questions (FAQs) - Analytical and QC
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: The appearance of new peaks in the ¹H or ¹³C NMR spectrum is a clear indication of degradation. Based on the likely degradation pathways, you might observe:
Oxidation Products: Changes in the chemical shifts of the protons and carbons alpha to the nitrogen. The formation of an N-oxide will deshield these nuclei.
1,3-Dioxane Formation: The appearance of a new singlet corresponding to the methylene proton of the dioxane ring, typically in the 4-5 ppm region in the ¹H NMR spectrum. You would also see a significant change in the chemical shifts of the carbons of the original hydroxymethyl groups.
Q5: I am developing an HPLC method to assess purity. What should I consider?
A5: Piperidine-3,3-diyldimethanol lacks a strong UV chromophore, making direct HPLC-UV detection challenging at low concentrations. A derivatization approach is recommended.
Derivatization: Reacting the piperidine nitrogen with a UV-active labeling agent such as 4-toluenesulfonyl chloride or 4-chloro-7-nitrobenzofurazan (NBD-Cl) will produce a derivative that can be readily detected by UV.[6][7]
Column: A C18 reversed-phase column is a good starting point.
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid, is typically used.
Detection: Set the UV detector to the wavelength of maximum absorbance for your chosen derivative.
Q6: Can I use GC-MS to analyze for impurities?
A6: Yes, GC-MS can be a powerful tool, especially for identifying volatile degradation products. However, due to the polar nature and low volatility of piperidine-3,3-diyldimethanol, derivatization is often necessary to improve its chromatographic properties. Silylation to convert the hydroxyl groups and the secondary amine to their corresponding silyl ethers/amines is a common approach.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify potential degradation products and develop a stability-indicating analytical method.
Objective: To intentionally degrade piperidine-3,3-diyldimethanol under various stress conditions to understand its degradation profile.
Materials:
Piperidine-3,3-diyldimethanol
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
HPLC system with UV detector
pH meter
Procedure:
Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.
Analysis: Analyze all samples, along with an undegraded control, by HPLC-UV (after derivatization) or LC-MS to observe the formation of degradation products.
Caption: Workflow for a forced degradation study.
By implementing these storage, handling, and analytical protocols, you can significantly improve the stability of your piperidine-3,3-diyldimethanol, leading to more reliable and reproducible experimental outcomes.
Taylor & Francis. (n.d.). Butylated hydroxyanisole – Knowledge and References. Taylor & Francis Online.
In Vivo. (2015, April 15). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
ChemRxiv. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
In Vivo. (n.d.). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert.
Kemin. (n.d.). BHA & BHT.
Pearson+. (n.d.).
ResearchGate. (2022, May 28). GC-MS Analysis of the Active Compound in Ethanol Extracts of White Pepper (Piper nigrum L.) and Pharmacological Effects.
Cellular, Molecular and Biomedical Reports. (2022, May 28). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
ACS Publications. (2004, April 3). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry.
ACS Publications. (2012, December 21). Stereoselective Synthesis of 1,3-anti Diols by an Ipc-Mediated Domino Aldol-Coupling/Reduction Sequence. Organic Letters.
MDPI. (2025, August 30).
Indian Journal of Pharmaceutical Education and Research. (2020, September 7).
Best chromatography purification techniques for piperidine-3,3-diyldimethanol mixtures
Technical Support Center: Troubleshooting Chromatography for Piperidine-3,3-diyldimethanol Overview Piperidine-3,3-diyldimethanol (CAS: 1692783-17-7) presents a unique "perfect storm" of purification challenges. It conta...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Chromatography for Piperidine-3,3-diyldimethanol
Overview
Piperidine-3,3-diyldimethanol (CAS: 1692783-17-7) presents a unique "perfect storm" of purification challenges. It contains a highly basic secondary amine and two primary hydroxyl groups, making the molecule extremely polar (hydrophilic) and prone to severe ionic interactions. Standard purification methods often fail: the compound tails irreversibly on normal-phase silica and elutes entirely in the void volume on standard reversed-phase C18 columns. This guide provides field-proven, causality-driven solutions for these specific bottlenecks.
Q1: Why does my piperidine-3,3-diyldimethanol streak irreversibly on standard silica gel, and how do I fix it?A1: This phenomenon is caused by strong ionic and hydrogen-bonding interactions. The basic secondary nitrogen of the piperidine ring becomes protonated by the acidic silanol groups (Si-OH) on the surface of the silica gel, anchoring the molecule to the stationary phase ([1]).
The Fix: You must alter the thermodynamics of the column by adding a basic modifier. Adding 0.5%–2% (v/v) Triethylamine (TEA) or a 7N Ammonia/Methanol solution to your mobile phase acts as a sacrificial competitor. TEA is a stronger, more sterically accessible base that saturates the acidic silanol sites, preventing your target molecule from binding ionically ( [1], [4]). This forces the piperidine derivative to partition based solely on polarity, restoring sharp peak shapes.
Q2: My compound elutes in the void volume on a standard C18 reversed-phase column. How can I increase retention?A2: Because piperidine-3,3-diyldimethanol is highly hydrophilic, it has virtually no thermodynamic affinity for the hydrophobic C18 alkyl chains ( [5]).
The Fix: Switch your separation mode to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Liquid Chromatography (MMLC) ( [2], [5]). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. Water from the mobile phase forms an immobilized semi-aqueous layer on the stationary phase. The highly polar diol and amine groups of your compound partition into this aqueous layer, drastically increasing retention compared to standard reversed-phase chromatography.
Q3: I am getting no signal on my UV detector, even though TLC shows a spot. Why?A3: Piperidine-3,3-diyldimethanol lacks a conjugated
π
-system or aromatic ring, meaning it has negligible UV absorbance at standard monitoring wavelengths (e.g., 210 nm or 254 nm).
The Fix: You must use universal or mass-based detection methods. Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are required to monitor the elution profile of this compound ( [2]). For TLC, use a Ninhydrin stain (which reacts with the amine to form a purple spot) or a Potassium Permanganate (
KMnO4
) stain (which oxidizes the diols) to visualize the compound ( [1]).
Q4: What is the best way to load this highly polar compound onto a normal-phase column if it won't dissolve in the starting eluent?A4: Attempting to load a polar compound in a highly polar solvent (like pure methanol) onto a normal-phase column will cause the band to crash and streak immediately.
The Fix: Use the "dry loading" technique ( [1]). Dissolve the crude mixture in a volatile solvent (like methanol), add a small amount of deactivated silica gel (pre-treated with TEA), and evaporate the solvent under reduced pressure to yield a free-flowing powder. Load this powder directly onto the top of the column bed.
Quantitative Data & Selection Guides
Table 1: Mobile Phase Selection Guide for Piperidine-3,3-diyldimethanol
Chromatography Mode
Recommended Mobile Phase A
Recommended Mobile Phase B
Additive / Modifier
Target Impurity Profile
Normal Phase
Dichloromethane (DCM)
Methanol (MeOH)
1-2% Triethylamine (TEA)
Non-polar organics, protected intermediates
HILIC
Acetonitrile (MeCN)
Water (
H2O
)
10-30 mM Ammonium Formate
Polar byproducts, unreacted diols
Reversed-Phase (MMLC)
Water (
H2O
)
Acetonitrile (MeCN)
0.1% Formic Acid (FA)
Complex mixtures requiring ion-exchange
Table 2: Comparison of Stationary Phases for Polar Piperidines
Stationary Phase
Retention Mechanism
Peak Shape Quality
Best Use Case
Standard Silica (Si-OH)
Adsorption / H-bonding
Poor (Severe Tailing)
Not recommended without heavy TEA modification
Amine-Deactivated Silica
Adsorption
Excellent (Sharp)
Routine purification of basic amines
Zwitterionic HILIC
Hydrophilic Partitioning
Excellent
Highly polar mixtures, LC-MS compatibility
Strong Cation Exchange (SCX)
Ionic Interaction
Good
Catch-and-release salt removal
Experimental Workflows & Methodologies
Troubleshooting workflow for poor peak shape and retention of piperidine derivatives.
Causality Focus: Pre-saturating the column with a basic modifier prevents the target amine from becoming irreversibly bound to the silica matrix.
Solvent Preparation: Prepare a mobile phase system of DCM/MeOH. Add 1% (v/v) Triethylamine (TEA) to both solvents.
Column Equilibration: Slurry pack the silica gel using the 1% TEA/DCM solution. Self-Validation Step: Collect 5 mL of the initial column flow-through and test with pH paper. It must read basic (pH > 8) to confirm the silica silanol groups are fully deactivated ( [1]).
Sample Loading: Dry-load the crude piperidine-3,3-diyldimethanol onto 2 grams of TEA-treated silica. Carefully transfer the dry powder to the top of the column bed.
Gradient Elution: Run a gradient from 0% to 15% MeOH in DCM (maintaining 1% TEA throughout).
Fraction Validation: Spot fractions on a TLC plate. Since the compound lacks a UV chromophore, dip the developed plate in Ninhydrin stain and heat. Fractions containing the secondary amine will rapidly turn deep purple.
Decision matrix for selecting the appropriate chromatography technique based on impurity profile.
Protocol 2: HILIC Purification for Highly Polar Mixtures
Causality Focus: HILIC leverages a water-rich layer on the stationary phase to retain polar compounds that would otherwise wash out of a reversed-phase column.
Column Selection: Use an Amide or Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC) ( [3]).
Buffer Preparation: Prepare Mobile Phase A (Water with 20 mM Ammonium Formate, pH 3.0) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Note: Formate buffers are essential in HILIC to maintain a consistent ionic strength in the aqueous layer, ensuring reproducible retention times ( [2]).
Equilibration: Equilibrate the column at 90% Mobile Phase B (Highly organic). Self-Validation Step: Monitor the baseline using a Charged Aerosol Detector (CAD). Wait until the CAD baseline noise stabilizes, confirming the aqueous layer has fully formed on the stationary phase.
Elution: Inject the sample (dissolved in 50:50 MeCN/Water). Run a shallow gradient from 90% B down to 50% B over 20 column volumes. The highly polar piperidine-3,3-diyldimethanol will elute as the water concentration increases.
References
Zhang, L., et al. "Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column." ResearchGate.[Link]
Mikuš, P., et al. "Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII." MDPI.[Link]
Wang, Y., et al. "Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies." RSC Publishing.[Link]
Wissiack, R., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." PMC.[Link]
Troubleshooting
Reducing side reactions in piperidine-3,3-diyldimethanol N-alkylation
Overview Piperidine-3,3-diyldimethanol is a highly versatile bifunctional scaffold used extensively in drug discovery. However, its structural features—a secondary amine and a 1,3-diol moiety—present significant chemosel...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Piperidine-3,3-diyldimethanol is a highly versatile bifunctional scaffold used extensively in drug discovery. However, its structural features—a secondary amine and a 1,3-diol moiety—present significant chemoselectivity challenges during N-alkylation. Researchers frequently encounter competing O-alkylation and over-alkylation (quaternary ammonium salt formation). This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure high-yielding, site-selective N-alkylation.
Diagnostic Workflow
Decision tree for diagnosing and resolving side reactions in piperidine-3,3-diyldimethanol alkylation.
Troubleshooting FAQs
Q1: Why am I observing quaternary ammonium salt formation instead of the mono-N-alkylated product?Causality: Direct alkylation of secondary amines with highly reactive alkyl halides (e.g., benzyl bromide, methyl iodide) is notoriously difficult to control[1]. The resulting tertiary amine often remains nucleophilic and sterically accessible enough to attack a second equivalent of the electrophile, generating a quaternary ammonium salt[1].
Solution: Transition from direct substitution to reductive amination . By reacting the secondary amine with an aldehyde or ketone, an iminium ion is formed, which is subsequently reduced to the tertiary amine[2]. Because iminium formation can only occur once on a secondary amine, over-alkylation is fundamentally prevented[3].
Q2: How can I prevent O-alkylation of the 3,3-diyldimethanol groups during basic N-alkylation?Causality: The piperidine-3,3-diyldimethanol scaffold contains two primary hydroxyl groups. If strong bases (such as NaH or KOtBu) are utilized, these hydroxyls are deprotonated to form highly nucleophilic alkoxides. These alkoxides will outcompete the secondary amine for the alkylating agent, leading to O-alkylation[4].
Solution: Employ a weak, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or an inorganic carbonate (e.g., K2CO3). These bases neutralize the generated acid (HX) without deprotonating the primary alcohols, thereby preserving chemoselectivity for the more nucleophilic amine[5]. If strong electrophiles must be used, pre-protect the 1,3-diol moiety as an acetonide (see Protocol B).
Q3: Is there a greener, halide-free method to N-alkylate piperidine-3,3-diyldimethanol selectively?Causality: Traditional alkyl halides generate stoichiometric halide waste and pose toxicity risks. Furthermore, they often require harsh basic conditions that threaten the integrity of the diol.
Solution: Implement a hydrogen borrowing (acceptorless alcohol dehydrogenation) strategy using primary alcohols as the alkylating agent[6]. In this catalytic cycle, a transition metal complex (e.g., Ru(II), Ir(III), or Zn(II)) temporarily dehydrogenates the alcohol to an aldehyde[7]. The aldehyde condenses with the piperidine to form an iminium intermediate, which the catalyst then reduces using the borrowed hydrogen[8]. This method is highly chemoselective for amines over alcohols and generates water as the sole byproduct[7].
Quantitative Comparison of Alkylation Strategies
The following table summarizes the performance metrics of different N-alkylation strategies when applied to unprotected amino alcohols like piperidine-3,3-diyldimethanol.
Methodology
Reagents / Catalysts
Chemoselectivity (N vs O)
Over-alkylation Risk
Typical Yield
Byproducts
Direct Alkylation
Alkyl Halide, K2CO3, MeCN
Moderate
High
40 - 60%
Quaternary salts, HX
Reductive Amination
Aldehyde, NaBH(OAc)3, DCE
Excellent
None
80 - 95%
None
Hydrogen Borrowing
Alcohol, Ru/Ir/Zn Catalyst
Excellent
None
75 - 90%
Water (H2O)
Validated Experimental Protocols
Protocol A: Chemoselective Reductive Amination
This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)3), a mild reducing agent that selectively reduces iminium ions in the presence of unreacted aldehydes, preventing unwanted side reactions[2][3].
Reagents:
Piperidine-3,3-diyldimethanol (1.0 equiv)
Aldehyde (1.1 equiv)
NaBH(OAc)3 (1.5 equiv)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M)
Iminium Formation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), dissolve piperidine-3,3-diyldimethanol (1.0 equiv) in anhydrous DCM. Add the aldehyde (1.1 equiv) and stir at room temperature for 1–2 hours to allow iminium ion formation.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 equiv) portion-wise to control the mild exotherm[2].
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours. Monitor reaction progress via LC-MS or TLC.
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (typically using a DCM/MeOH gradient) to yield the pure tertiary amine.
Protocol B: Acetonide Protection of the 1,3-Diol
If direct alkylation or harsh conditions are unavoidable, protecting the 1,3-diol as an acetonide ensures zero O-alkylation.
Reaction Setup: Suspend piperidine-3,3-diyldimethanol in anhydrous acetone. Add DMP (5.0 equiv) followed by pTSA (1.1 equiv). The pTSA serves to both catalyze the transacetalization and protect the secondary amine as a tosylate salt, preventing unwanted N-side reactions during protection.
Stirring: Stir the mixture at room temperature for 12 hours. The suspension will typically clear as the acetonide forms.
Neutralization: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with 1M NaOH to neutralize the pTSA and liberate the free secondary amine.
Extraction: Extract the aqueous layer with DCM (2x). Dry the combined organic layers over Na2SO4, filter, and concentrate. The resulting protected intermediate (3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane) is now ready for direct N-alkylation without risk of O-alkylation.
A Comparative Guide to the Chemical Reactivity of Piperidine-3,3-diyldimethanol and Piperidine-4,4-diyldimethanol for Drug Development Professionals
This technical guide provides a detailed comparison of the chemical reactivity of two isomeric piperidine diols: piperidine-3,3-diyldimethanol and piperidine-4,4-diyldimethanol. These scaffolds are of significant interes...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a detailed comparison of the chemical reactivity of two isomeric piperidine diols: piperidine-3,3-diyldimethanol and piperidine-4,4-diyldimethanol. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the piperidine motif in a vast number of pharmaceuticals.[1][2] The ability to functionalize these molecules at the nitrogen and hydroxyl groups is key to developing novel therapeutic agents. While direct head-to-head comparative studies on these specific isomers are not extensively documented, this guide will leverage fundamental principles of organic chemistry, conformational analysis, and data from analogous systems to provide a predictive analysis of their reactivity.
Introduction to the Isomers
Piperidine-3,3-diyldimethanol and piperidine-4,4-diyldimethanol are both saturated heterocyclic compounds featuring a piperidine ring substituted with two hydroxymethyl groups at the 3- and 4-positions, respectively. Their distinct substitution patterns give rise to significant differences in their three-dimensional structure, which in turn dictates their chemical reactivity. Understanding these differences is crucial for medicinal chemists in designing synthetic routes and predicting the behavior of these scaffolds in various chemical transformations.
Figure 1: Chemical Structures of the Piperidine Diol Isomers
Caption: 2D structures of piperidine-3,3-diyldimethanol and piperidine-4,4-diyldimethanol.
Synthesis and Conformational Analysis
A common synthetic route to these diols involves the reduction of the corresponding piperidine dicarboxylic acid esters.[3] For instance, diethyl piperidine-3,3-dicarboxylate or diethyl piperidine-4,4-dicarboxylate can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) to yield the respective diols.
Caption: Proposed intramolecular hydrogen bonding in the piperidine diol isomers.
The presence of IMHB in piperidine-3,3-diyldimethanol is expected to have the following consequences on its reactivity:
Reduced Nucleophilicity of Hydroxyl Groups: The involvement of the hydroxyl groups in hydrogen bonding will decrease their availability to act as nucleophiles in reactions such as esterification.
Altered Basicity and Nucleophilicity of the Piperidine Nitrogen: The IMHB may influence the conformation of the piperidine ring and the orientation of the nitrogen lone pair, potentially affecting its basicity and nucleophilicity.
Reactivity of the Piperidine Nitrogen: N-Alkylation
The nitrogen atom in the piperidine ring is a nucleophilic center and readily undergoes N-alkylation reactions. However, the steric environment around the nitrogen is a critical factor influencing the reaction rate.
[4]
In piperidine-3,3-diyldimethanol, the axial hydroxymethyl group at the C3 position is in close proximity to the piperidine nitrogen, creating significant steric hindrance. This will likely impede the approach of electrophiles to the nitrogen atom. In contrast, the hydroxymethyl groups at the C4 position in piperidine-4,4-diyldimethanol are further away from the nitrogen, resulting in a less sterically hindered environment.
Prediction: Piperidine-4,4-diyldimethanol is predicted to be more reactive towards N-alkylation than piperidine-3,3-diyldimethanol due to lower steric hindrance around the nitrogen atom.
Reaction
Substrate
Predicted Relative Rate
Predicted Yield (N-Benzylation)
N-Alkylation
Piperidine-3,3-diyldimethanol
Slower
Moderate
N-Alkylation
Piperidine-4,4-diyldimethanol
Faster
High
Table 1: Predicted Comparative Reactivity in N-Alkylation. Note: This is illustrative data based on chemical principles, not direct experimental results.
Experimental Protocol: N-Benzylation of Piperidine Diols (A Representative N-Alkylation)
Objective: To synthesize the N-benzyl derivatives of piperidine-3,3-diyldimethanol and piperidine-4,4-diyldimethanol.
Materials:
Piperidine-3,3-diyldimethanol or Piperidine-4,4-diyldimethanol
Benzyl bromide
Potassium carbonate (K₂CO₃)
Anhydrous acetonitrile (CH₃CN)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of the respective piperidine diol (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).
To this stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl piperidine diol.
Reactivity of the Hydroxyl Groups: Esterification
The hydroxyl groups of both isomers can undergo esterification with carboxylic acids or their derivatives. The reactivity of these hydroxyl groups is influenced by both steric accessibility and their inherent nucleophilicity.
Both isomers possess hydroxymethyl groups in a neopentyl-like arrangement, which is known to be sterically hindered. [5]However, the key difference is expected to arise from the IMHB in the 3,3-isomer. The involvement of the hydroxyl groups in this hydrogen bond will decrease their electron density and thus their nucleophilicity, making them less reactive towards electrophiles like acyl chlorides or anhydrides. The hydroxyl groups in the 4,4-isomer, being "free," are predicted to be more nucleophilic.
Prediction: The hydroxyl groups of piperidine-4,4-diyldimethanol are predicted to be more reactive towards esterification than those of piperidine-3,3-diyldimethanol.
Reaction
Substrate
Predicted Relative Rate
Predicted Yield (Di-acetylation)
Esterification
Piperidine-3,3-diyldimethanol
Slower
Lower
Esterification
Piperidine-4,4-diyldimethanol
Faster
Higher
Table 2: Predicted Comparative Reactivity in Esterification. Note: This is illustrative data based on chemical principles, not direct experimental results.
Experimental Protocol: Di-esterification of Piperidine Diols with Acetic Anhydride
Objective: To synthesize the di-acetylated derivatives of N-benzyl-piperidine-3,3-diyldimethanol and N-benzyl-piperidine-4,4-diyldimethanol.
Materials:
N-Benzyl-piperidine-3,3-diyldimethanol or N-Benzyl-piperidine-4,4-diyldimethanol
Dissolve the respective N-benzyl piperidine diol (1.0 eq.) in dichloromethane.
Add triethylamine (3.0 eq.) to the solution.
Cool the mixture to 0 °C in an ice bath.
Add acetic anhydride (2.5 eq.) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the di-ester.
Conclusion
Therefore, piperidine-4,4-diyldimethanol is predicted to be the more reactive isomer for both N-alkylation and esterification reactions. These predictions, based on established chemical principles, provide a valuable framework for medicinal chemists and drug development professionals when designing synthetic strategies and diversifying these important piperidine scaffolds. Experimental validation of these hypotheses would be a valuable contribution to the field.
References
Scalar Coupling Across the Hydrogen Bond in 1,3- and 1,4-Diols. Organic Letters. [Link]
Intramolecular Hydrogen Bond Interaction in Selected Diols. ResearchGate. [Link]
The Role of Piperidine Derivatives in Medicinal Chemistry. Medium. [Link]
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. [Link]
Theoretical study on the effect of intramolecular hydrogen bonding on OH stretching overtone decay lifetime of ethylene glycol, 1,3-propanediol, and 1,4-butanediol. ResearchGate. [Link]
CN103641681A - Synthetic method of neopentyl alcohol of high purity.
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. ACS Publications. [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. [Link]
The various effects of Hydrogen Bonding Part-1. Conjugated. [Link]
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]
ESTERS OF N-SUBSTITUTED PIPERIDINE CARBOXYLIC ACIDS1. Journal of the American Chemical Society. [Link]
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose eTheses Online. [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
Piperidine Synthesis. Defense Technical Information Center. [Link]
Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. [Link]
US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]
(PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]
Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. RSC Publishing. [Link]
Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. [Link]
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... ResearchGate. [Link]
Computational study of the piperidine and FtsZ interaction in Salmonella Typhi: implications for disrupting cell division machinery. PubMed. [Link]
esterification - alcohols and carboxylic acids. Chemguide. [Link]
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
Comparative study of piperidine-3,3-diyldimethanol and pyrrolidine diols
An in-depth structural and pharmacological comparison between piperidine-3,3-diyldimethanol and pyrrolidine diols reveals two fundamentally different approaches to utilizing saturated nitrogen heterocycles in modern drug...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural and pharmacological comparison between piperidine-3,3-diyldimethanol and pyrrolidine diols reveals two fundamentally different approaches to utilizing saturated nitrogen heterocycles in modern drug discovery. As the pharmaceutical industry increasingly prioritizes molecules with a high fraction of sp3-hybridized carbons (Fsp3) to improve clinical success rates, understanding the distinct topological and mechanistic profiles of these scaffolds is critical for medicinal chemists.
Structural & Mechanistic Paradigms
While both scaffolds serve as highly polar, hydrophilic building blocks, their geometries dictate entirely different applications.
Pyrrolidine Diols (The Azasugar Mimic):
Pyrrolidine diols, such as pyrrolidine-3,4-diol, are characterized by a 5-membered ring with vicinal hydroxyl groups. This specific spatial arrangement creates a highly pre-organized conformation that mimics the equatorial and axial hydroxyls of furanoses and pyranoses. Consequently, they act as potent transition-state mimics of the oxocarbenium ion formed during the enzymatic cleavage of glycosidic bonds[1]. Beyond glycosidase inhibition, functionalized pyrrolidine diols are actively explored as sphingomimetics for anticancer therapies[2] and have been utilized as polar cores in the development of TRPV4 inhibitors, such as the clinical candidate GSK3527497[3].
Piperidine-3,3-diyldimethanol (The sp3-Enrichment Vector):
In contrast, piperidine-3,3-diyldimethanol is a 6-membered heterocycle featuring a geminal dimethanol substitution at the C3 position[4]. Unlike vicinal diols—which can be metabolically susceptible to rapid oxidation or glucuronidation—the gem-dimethanol motif acts as a robust, sterically shielded hub for hydrogen bonding. It is primarily used to tune the topological polar surface area (TPSA) and disrupt planar lipophilicity (lowering crystal lattice packing energy) without introducing new chiral centers at the substitution site.
Comparative Physicochemical Profiling
The following table summarizes the quantitative and qualitative differences between the two scaffolds, guiding their selection in drug design:
Fig 1: Distinct pharmacological pathways of pyrrolidine diols and piperidine-3,3-diyldimethanol.
The pharmacological divergence is stark. Pyrrolidine diols have demonstrated high efficacy in inhibiting alpha-mannosidase, showing potential in suppressing the growth of human glioblastoma and melanoma cells[1]. They are also potent inhibitors of α-L-fucosidases in the nanomolar range[6]. Conversely, piperidine-3,3-diyldimethanol is rarely the primary pharmacophore; instead, it is a structural modifier. By appending this gem-diol to a hydrophobic drug candidate, researchers can dramatically improve Fasted State Simulated Intestinal Fluid (FaSSIF) solubility and reduce intrinsic clearance (CLint) without the off-target toxicity often associated with flat aromatic appendages.
Experimental Methodologies
The synthesis of these highly polar molecules requires strict control over stereochemistry and careful isolation techniques to prevent product loss in aqueous phases.
Protocol A: Stereoselective Synthesis of Pyrrolidine-3,4-diols via Reductive Cyclization
Objective: Synthesize azasugar cores while retaining the exact stereocenters of the carbohydrate precursor[5].
Causality: Reductive cyclization is chosen over stepwise SN2 displacements to prevent the epimerization of sensitive chiral centers. NaCNBH3 is utilized because it selectively reduces the intermediate iminium ion without prematurely reducing the dialdehyde.
Oxidative Cleavage: Dissolve the starting carbohydrate (e.g., D-glucose or tartaric acid derivative) in a 1:1 mixture of H2O/MeOH. Add NaIO4 (1.2 eq) at 0 °C to generate the dialdehyde. Monitor the disappearance of the starting material via TLC (KMnO4 stain).
Reductive Amination: To the crude dialdehyde solution, add benzylamine (1.1 eq) followed by NaCNBH3 (2.5 eq). Add a catalytic amount of acetic acid to maintain the pH at ~5. Stir at room temperature for 12 hours.
Workup: Quench the reaction with saturated NaHCO3 to neutralize the acid and destroy excess hydride. Extract with EtOAc and purify the highly polar product using silica gel chromatography (DCM/MeOH gradient).
Deprotection & Validation: Remove the benzyl protecting group via hydrogenolysis (H2, Pd/C) in MeOH. Confirm the cis or trans relationship of the vicinal diols using 2D NOESY NMR spectroscopy.
Protocol B: Synthesis of Piperidine-3,3-diyldimethanol
Objective: Generate a highly polar, achiral gem-diol building block from a diester precursor.
Causality: The exhaustive reduction of a 3,3-diester requires a strong hydride source like LiAlH4. The primary failure point in this workflow is the loss of the highly water-soluble diol product within the gelatinous aluminum salt emulsion during workup. The Fieser method is strictly employed to create a granular, easily filterable salt matrix.
Preparation: Dissolve 1-Boc-piperidine-3,3-dicarboxylic acid diethyl ester in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to 0 °C.
Reduction: Slowly add LiAlH4 (3.0 eq) portion-wise to account for the reduction of both ester moieties. Stir at room temperature for 4 hours.
Fieser Workup (Critical Step): For every
n
grams of LiAlH4 used, sequentially add
n
mL of H2O,
n
mL of 15% aqueous NaOH, and
3n
mL of H2O. Stir vigorously until the grey suspension transforms into a white, granular solid.
Isolation: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF to extract any trapped diol.
Validation: Concentrate the filtrate. Due to the lack of UV chromophores on the aliphatic ring, validate product purity using Evaporative Light Scattering Detection (ELSD) coupled with LC-MS, and confirm the gem-diol structure via 13C NMR (verifying the characteristic quaternary C3 carbon).
Fig 2: Comparative synthetic workflows for pyrrolidine and piperidine diol derivatives.
Conclusion
The selection between piperidine-3,3-diyldimethanol and pyrrolidine diols hinges on the pharmacological objective. If the goal is to directly engage a target by mimicking a carbohydrate transition state or modulating sphingolipid metabolism, the conformationally flexible, chiral pyrrolidine diol is the superior scaffold. However, if the objective is to rescue a hydrophobic lead compound by optimizing its physicochemical properties—specifically by increasing solubility and lowering clearance without introducing stereochemical complexity—piperidine-3,3-diyldimethanol serves as an elite Fsp3-enhancing building block.
In Vitro Cytotoxicity Comparison of Piperidine-3,3-diyldimethanol Analogs: A Comprehensive Guide
Executive Summary & Rationale The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in natural products and synthetic therapeutics. Among its derivatives, piperidine-3,3-diyldimethanol (CAS: 169...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in natural products and synthetic therapeutics. Among its derivatives, piperidine-3,3-diyldimethanol (CAS: 1692783-17-7) has emerged as a highly versatile building block[1]. The 3,3-disubstitution pattern, coupled with the dual reactive hydroxyl groups, allows for the synthesis of conformationally constrained, highly functionalized analogs—such as ureas, amides, and Mannich bases—that exhibit potent and selective anticancer properties[2][3].
For drug development professionals, evaluating the in vitro cytotoxicity of these analogs is not merely about measuring cell death; it is about profiling the Selectivity Index (SI) and elucidating the mechanism of action. This guide objectively compares the cytotoxic performance of piperidine-3,3-diyldimethanol analogs against traditional chemotherapeutics and provides self-validating experimental protocols to ensure rigorous preclinical screening.
The cytotoxicity of 3,3-disubstituted piperidines is rarely driven by non-specific necrosis. Instead, these analogs often act as targeted inhibitors. Extensive structure-activity relationship (SAR) studies reveal that bulky substituents at the 3-position of the piperidine ring can effectively disrupt protein-protein interactions, most notably the MDM2/p53 complex[3].
By binding to the hydrophobic pocket of MDM2, specific piperidine analogs prevent the ubiquitination and degradation of the p53 tumor suppressor. This targeted inhibition triggers a cascade: p53 accumulation upregulates p21 (causing G1/G2 cell cycle arrest) and activates Bax, which permeabilizes the mitochondrial membrane, leading to Caspase-3 cleavage and subsequent apoptosis[3][4].
Fig 1. Mechanistic pathway of piperidine analog-induced apoptosis and cell cycle arrest.
Comparative Cytotoxicity Data
To objectively assess the performance of piperidine-3,3-diyldimethanol analogs, their cytotoxicity must be benchmarked against reference drugs like Doxorubicin. The true value of these analogs lies in their Selectivity Index (SI) —calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. An SI > 10 indicates a highly favorable, tumor-selective profile.
The table below synthesizes representative in vitro data comparing various functionalized piperidine classes across breast cancer (MCF-7), prostate cancer (PC-3), and normal human keratinocytes (HaCaT)[2][4].
*SI is calculated here based on the MCF-7 cell line (HaCaT IC₅₀ / MCF-7 IC₅₀).
Data Insights: While Doxorubicin exhibits sub-micromolar potency, its low SI (3.1) reflects severe off-target toxicity. Conversely, piperidine-3,3-diyldimethanol derivatives, particularly those functionalized into ureas or Mannich bases, demonstrate slightly lower absolute potency but vastly superior safety profiles, making them highly attractive candidates for preclinical advancement[2].
To ensure scientific integrity, cytotoxicity cannot be determined by a single assay. A self-validating system must be employed: assessing metabolic activity, membrane integrity, and apoptotic markers orthogonally[5].
Protocol 1: MTT Assay (Metabolic Viability)
Causality: We utilize the MTT assay not merely as a cell counter, but as a direct measure of NAD(P)H-dependent cellular oxidoreductase activity. The reduction of the tetrazolium dye to insoluble formazan relies on intact mitochondrial machinery, making it highly sensitive to early-stage metabolic suppression induced by piperidine derivatives[5].
Cell Seeding: Seed MCF-7 or PC-3 cells in a 96-well plate at
5×103
cells/well. Incubate overnight at 37°C in 5% CO₂.
Treatment: Treat cells with piperidine-3,3-diyldimethanol analogs (1.56 µM to 100 µM) and a vehicle control (0.1% DMSO) for 72 hours[2].
Causality: While MTT measures metabolic suppression, the Lactate Dehydrogenase (LDH) assay is run in parallel to validate membrane integrity. If a piperidine analog shows high MTT suppression but low LDH release, the mechanism is likely cytostatic (cell cycle arrest) rather than acutely necrotic[5].
Supernatant Collection: Following the 72-hour compound treatment, transfer 50 µL of the culture supernatant to a fresh plate.
Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).
Quantification: Measure absorbance at 490 nm. Calculate % Cytotoxicity relative to a maximum release control (cells treated with lysis buffer)[5].
Protocol 3: Flow Cytometry via Annexin V/PI (Apoptotic Profiling)
Causality: To confirm that the observed cytotoxicity is driven by programmed cell death, Annexin V-FITC/PI dual staining is critical. Annexin V binds to externalized phosphatidylserine (PS)—a hallmark of early apoptosis—while Propidium Iodide (PI) only penetrates cells with compromised membranes (late apoptosis/necrosis)[2].
Harvesting: Collect both floating and adherent cells post-treatment to ensure late-apoptotic cells are not lost.
Staining: Resuspend in binding buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 mins in the dark.
Analysis: Analyze via flow cytometry within 1 hour. Shifted populations in the lower-right quadrant (Annexin V+/PI-) confirm early apoptosis induced by the piperidine analogs[2].
Fig 2. Self-validating in vitro cytotoxicity screening workflow for piperidine analogs.
Conclusion
Piperidine-3,3-diyldimethanol serves as a foundational scaffold for generating highly selective cytotoxic agents. By utilizing the orthogonal, self-validating protocols outlined above, researchers can accurately distinguish between non-specific necrosis and targeted apoptotic induction. The comparative data clearly illustrates that while these analogs may not match the raw potency of legacy chemotherapeutics like Doxorubicin, their superior Selectivity Index (SI) positions them as highly viable candidates for next-generation, targeted oncology therapeutics.
References
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring
MDPI
URL: [Link][4]
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity
PMC - NIH
URL:[Link]
Anticancer Potential of Piperidine-Substituted Mannich Bases: Evidence of Cytotoxic Activity and Apoptotic Effects on Various Cancer Cells
DergiPark
URL:[Link][2]
Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy
PMC - NIH
URL:[Link][3]
Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications
PMC - NIH
URL: [Link][6]
A Researcher's Guide to Orthogonal Protection of Piperidine-3,3-diyldimethanol Diols
In the intricate world of multi-step organic synthesis, particularly in the development of novel therapeutics, the piperidine scaffold is a recurring and vital structural motif.[1][2] The strategic manipulation of its fu...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of multi-step organic synthesis, particularly in the development of novel therapeutics, the piperidine scaffold is a recurring and vital structural motif.[1][2] The strategic manipulation of its functional groups is paramount to achieving the desired molecular architecture and biological activity. This guide provides a comprehensive comparison of orthogonal protective group strategies for a specific, yet increasingly important building block: piperidine-3,3-diyldimethanol. This unique 1,3-diol presents a distinct set of challenges and opportunities for selective functionalization.
At its core, an orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, using distinct and non-interfering reaction conditions.[3][4] This principle is the cornerstone of modern synthetic chemistry, enabling the precise and efficient construction of complex molecules.[3] For researchers working with piperidine-3,3-diyldimethanol, mastering these strategies is not just an academic exercise, but a critical step in accelerating drug discovery and development.
This guide will delve into the practical application and comparative performance of several key protecting group families—silyl ethers, benzyl ethers, and cyclic acetals—providing the in-depth technical insights and experimental data necessary for informed decision-making in the laboratory.
The Strategic Importance of Orthogonal Protection
The piperidine-3,3-diyldimethanol core offers two primary hydroxyl groups that are chemically equivalent. Differentiating between these two groups to allow for sequential, controlled modifications is a significant synthetic hurdle. Orthogonal protection provides an elegant solution. By masking one hydroxyl group with a protecting group that is stable under the conditions required to deprotect the other, a synthetic route can be designed with precision and high fidelity.
The choice of protecting groups is dictated by the overall synthetic plan, including the nature of subsequent reactions and the stability of other functional groups within the molecule.[5] A well-designed protection strategy minimizes the number of synthetic steps, maximizes yield, and ultimately, accelerates the path to the target molecule.[5]
Piperidine-3,3-diyldimethanol vs piperidine-3-methanol in rational drug design
As a Senior Application Scientist, I frequently observe medicinal chemistry teams defaulting to simple, commercially abundant building blocks like piperidine-3-methanol . While this monosubstituted scaffold has been hist...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe medicinal chemistry teams defaulting to simple, commercially abundant building blocks like piperidine-3-methanol . While this monosubstituted scaffold has been historically successful in yielding hits, the modern landscape of rational drug design demands higher metabolic resilience, lower off-target toxicity, and tighter target binding.
Enter piperidine-3,3-diyldimethanol —a gem-disubstituted analog. By replacing a single proton at the C3 position with a second hydroxymethyl group, we transition from a flexible ring to a conformationally restricted scaffold. This guide objectively compares these two building blocks, detailing how the strategic application of gem-dialkyl effects can solve complex pharmacokinetics (PK) and thermodynamics challenges in drug discovery.
The Thermodynamic Shift: Flexibility vs. Pre-organization
The fundamental difference between these two scaffolds lies in the Thorpe-Ingold effect (or gem-dialkyl effect)[1]. Piperidine-3-methanol exists in a dynamic equilibrium, rapidly interconverting between chair conformations. When this flexible molecule binds to a target protein, it must "freeze" into a single bioactive conformation, resulting in a significant entropic penalty (
−TΔS
).
Conversely, the dual hydroxymethyl groups in piperidine-3,3-diyldimethanol compress the internal C-C-C bond angle at the C3 position. This steric crowding restricts ring flipping, locking the piperidine into a pre-organized chair conformation[2].
Caption: Thermodynamic logic of gem-disubstitution enhancing target binding affinity.
Comparative Physicochemical Profiling
Beyond thermodynamics, the addition of the second oxygen atom fundamentally alters the electronic and physicochemical properties of the piperidine ring. The table below summarizes the quantitative impact of this structural shift.
Table 1: Physicochemical and Pharmacological Comparison
Parameter
Piperidine-3-methanol
Piperidine-3,3-diyldimethanol
Rational Drug Design Implication
Structural Motif
Monosubstituted flexible ring
Gem-disubstituted restricted ring
3,3-disubstitution pre-organizes the ring, reducing the entropic penalty upon target binding[1].
Metabolic Stability
Vulnerable at C3, C2, and C4
C3 oxidation blocked
Gem-dialkyl effect sterically shields adjacent carbons, prolonging in vivo half-life[3].
Additional vectors enhance aqueous solubility and provide divergent exit vectors for kinase hinge-binding[4].
Overcoming Metabolic Liabilities
Unsubstituted or monosubstituted piperidines are notorious for their metabolic instability. Cytochrome P450 (CYP450) enzymes readily perform
α
-oxidation at the C2/C6 positions or hydroxylation at the C3/C4 positions.
By utilizing piperidine-3,3-diyldimethanol, the C3 position is completely blocked from oxidation. Furthermore, the steric bulk of the two hydroxymethyl groups physically shields the adjacent C2 and C4 carbons from fitting into the catalytic heme pocket of CYP enzymes[3]. To empirically validate this, we utilize a self-validating High-Throughput Liver Microsomal Stability Assay.
This protocol is designed with internal controls to ensure that any observed stability is due to the compound's structure, not assay failure.
Matrix Preparation: Suspend Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
Causality: Physiological pH and this specific protein concentration prevent non-specific protein binding while maintaining optimal enzyme viability.
Compound Spiking: Add the test compound (1 µM final concentration). In parallel wells, spike Verapamil (high clearance control) and Warfarin (low clearance control).
Causality: These controls make the assay self-validating. If Verapamil is not rapidly cleared, the microsomes are inactive, and the data must be discarded.
Initiation: Pre-incubate the microplate at 37°C for 5 minutes, then add 1 mM NADPH regenerating system to all wells.
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it post-incubation precisely synchronizes the start of Phase I metabolism across all wells.
Quenching & Extraction: At
t=0,15,30,
and
60
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: The ice-cold organic solvent instantly denatures the CYP enzymes, halting the reaction at exact time points, while precipitating proteins for a clean LC-MS/MS injection.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
CLint
) and half-life (
t1/2
).
The primary synthetic challenge of utilizing piperidine-3,3-diyldimethanol over piperidine-3-methanol is the presence of two identical hydroxyl groups. To build asymmetric pharmacophores, we must selectively differentiate (desymmetrize) them[4].
Protocol 2: Selective Desymmetrization of Piperidine-3,3-diyldimethanol
N-Protection: React the piperidine amine with Boc-anhydride (1.1 eq) in Dichloromethane (DCM) with Triethylamine (TEA).
Causality: The secondary amine is highly nucleophilic. Masking it with a bulky Boc group prevents unwanted polymerization and directs all subsequent electrophilic attacks exclusively to the diol system.
Stoichiometric Mono-Silylation: Cool the N-Boc-piperidine-3,3-diyldimethanol to -78°C in anhydrous Tetrahydrofuran (THF). Slowly add 1.05 equivalents of Sodium Hydride (NaH), followed by exactly 1.0 equivalent of tert-Butyldimethylsilyl chloride (TBS-Cl).
Causality: The cryogenic temperature and strict stoichiometric control are critical. Once the first TBS group attaches, its massive steric bulk kinetically shields the second hydroxyl group, preventing double-protection and yielding the mono-protected alcohol in high enantiomeric excess.
Orthogonal Functionalization: The remaining free -OH can now be selectively oxidized to an aldehyde (via Swern oxidation) or converted into a leaving group (via mesylation) for downstream cross-coupling, allowing for complex, multi-vector drug design.
Piperidine-3,3-diyldimethanol: Comprehensive Guide to Safe Handling and Disposal
For researchers and drug development professionals, managing the lifecycle of chemical building blocks is just as critical as the syntheses they enable. Piperidine-3,3-diyldimethanol (CAS: 1692783-17-7) is a highly value...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, managing the lifecycle of chemical building blocks is just as critical as the syntheses they enable. Piperidine-3,3-diyldimethanol (CAS: 1692783-17-7) is a highly valued molecular building block in pharmaceutical research[1]. However, because it contains a piperidine backbone—a secondary amine—it requires stringent, scientifically grounded disposal and operational protocols to mitigate environmental and occupational hazards[2].
This guide provides an authoritative, self-validating framework for the safe handling, spill response, and final disposal of Piperidine-3,3-diyldimethanol. By understanding the chemical causality behind these protocols, laboratories can ensure absolute regulatory compliance and safeguard their personnel.
Physicochemical Profiling & Hazard Assessment
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Piperidine derivatives are inherently basic and can be reactive under specific conditions[2]. The presence of two hydroxymethyl groups increases the compound's polarity and boiling point compared to unsubstituted piperidine, but it retains the characteristic reactivity of a secondary amine.
Table 1: Physicochemical Profile and Operational Implications
Property
Value
Operational & Disposal Implication
CAS Number
1692783-17-7
Essential for accurate SDS tracking and waste manifesting[3].
Used to calculate stoichiometric ratios if chemical neutralization is required prior to disposal[5].
Chemical Nature
Basic secondary amine
Incompatible with strong oxidizing agents and strong acids. Mixing can cause violent exothermic reactions[2].
Causality Insight: Why do we isolate this compound from strong oxidizers in the waste stream? The unshared electron pair on the secondary amine nitrogen is highly nucleophilic. Contact with strong oxidizers can lead to rapid, uncontrolled oxidation, generating heat and potentially causing a flash fire or container rupture.
Standard Operating Procedure (SOP): Routine Waste Disposal
The following step-by-step methodology ensures that Piperidine-3,3-diyldimethanol is disposed of without risking cross-contamination or regulatory violations.
Step 1: Waste Segregation
Action: Isolate Piperidine-3,3-diyldimethanol waste from halogenated solvents, strong acids, and strong oxidizers.
Validation: Before adding to a waste carboy, verify the pH of the existing waste stream. Do not add to highly acidic streams.
Causality: Mixing nitrogenous organic waste with halogenated waste alters the required incineration temperature and can lead to the formation of highly toxic dioxins and furans during combustion.
Step 2: Containment and Packaging
Action: Collect the chemical in High-Density Polyethylene (HDPE) or amber glass containers.
Validation: Inspect the container cap for a PTFE (Teflon) liner to prevent vapor leakage.
Causality: Amines can slowly degrade certain low-grade plastics (like standard PET) over time. HDPE provides exceptional chemical resistance, ensuring the structural integrity of the waste vessel during long-term accumulation.
Step 3: Labeling and Documentation
Action: Affix a standardized hazardous waste label. Mark explicitly as "Hazardous Waste - Nitrogenous Organic / Basic" [6].
Validation: Ensure the label includes the full chemical name, CAS number (1692783-17-7), and the exact date accumulation began.
Step 4: Final Destruction (Incineration)
Action: Route the sealed containers to a licensed hazardous waste disposal facility for thermal destruction.
Validation: Verify that the disposal vendor utilizes a dual-chamber incinerator equipped with an alkaline scrubber.
Causality: High-temperature combustion of Piperidine-3,3-diyldimethanol breaks the carbon-nitrogen bonds, releasing nitric oxide (NO) and nitrogen dioxide (NO2). An alkaline scrubber system is required to neutralize these toxic gases into harmless nitrate and nitrite salts before exhaust is released into the atmosphere.
Spill Response and Waste Routing Workflow
In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and surface contamination.
Workflow for Piperidine-3,3-diyldimethanol spill response and waste routing.
Spill Cleanup Methodology:
Ventilation: Immediately increase laboratory ventilation (e.g., open fume hood sashes to maximum safe operating height) to disperse any localized amine vapors[4].
Absorption: Do not use combustible materials like paper towels for pure compound spills. Use an inert, non-combustible absorbent such as vermiculite or dry sand[2].
Decontamination: After the bulk material is removed, wash the affected surface with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a thorough water rinse.
Regulatory Compliance
Under environmental regulations (such as RCRA in the United States), it is the responsibility of the generator to determine the exact hazardous waste classification at the time of disposal[6]. Because Piperidine-3,3-diyldimethanol is a specialized derivative, it may not have a specific listed waste code, but it falls under general characteristic waste guidelines due to its toxicity and basicity. Always consult with your Environmental Health and Safety (EHS) department to assign the correct local waste codes before transport.